molecular formula C9H19NO B13249227 2-(5-Ethylpiperidin-2-yl)ethan-1-ol

2-(5-Ethylpiperidin-2-yl)ethan-1-ol

Cat. No.: B13249227
M. Wt: 157.25 g/mol
InChI Key: FFKWABNZKXHRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Ethylpiperidin-2-yl)ethan-1-ol is a chemical compound with the CAS Number 81684-30-2 and a molecular formula of C9H19NO . It has a molecular weight of approximately 157.25 g/mol . This piperidine derivative is characterized by an ethanol group linked to the 2-position of a 5-ethylpiperidine ring, a structure that classifies it among molecules of interest in medicinal chemistry and pharmacology. While the specific biological pathway and research applications for 2-(5-Ethylpiperidin-2-yl)ethan-1-ol are not fully detailed in the public domain, its structural features are significant. Piperidine scaffolds are prevalent in pharmaceuticals and biochemical tool compounds . Related piperidine-ethanol derivatives have been investigated for their potential therapeutic activities, suggesting this compound may serve as a valuable intermediate or building block in organic synthesis and drug discovery programs . Furthermore, structural analogs that modulate lysosomal function highlight the potential relevance of such compounds in research areas like phospholipidosis and lysosomal storage disorders . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals . Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(5-ethylpiperidin-2-yl)ethanol

InChI

InChI=1S/C9H19NO/c1-2-8-3-4-9(5-6-11)10-7-8/h8-11H,2-7H2,1H3

InChI Key

FFKWABNZKXHRSI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(NC1)CCO

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Elucidation and Structural Characterization of 2-(5-Ethylpiperidin-2-yl)ethan-1-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Topology

The molecule 2-(5-Ethylpiperidin-2-yl)ethan-1-ol (CAS: 81684-30-2) is a versatile aliphatic heterocyclic building block frequently utilized in advanced drug discovery and synthetic chemistry. Structurally, it comprises a piperidine core functionally decorated with an ethyl group at the C5 position and a hydroxyethyl moiety at the C2 position.

With a molecular formula of


 and a monoisotopic mass of 157.1467 Da, the presence of two stereocenters (C2 and C5) allows for cis and trans diastereomeric forms. Because stereochemistry and functional group integrity directly impact pharmacodynamics, rigorous, self-validating spectroscopic characterization is critical for quality control and structural verification.

Self-Validating Experimental Protocols

To ensure absolute confidence in structural assignments, our methodologies employ self-validating feedback loops. Analytical data must internally corroborate; for instance, mass spectrometry defines the molecular weight, while NMR elucidates the atomic connectivity.

Protocol 1: NMR Sample Preparation and D₂O Exchange

The D₂O exchange protocol is a self-validating technique used to definitively identify labile protons (such as those on oxygen and nitrogen) by observing their disappearance from the spectrum.

  • Sample Dissolution: Weigh 10–15 mg of the analyte into a clean glass vial. Dissolve in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: The TMS serves as an internal zero-point reference, ensuring chemical shift accuracy across different magnetic field strengths.
    
  • Initial Acquisition: Transfer the solution to a 5 mm NMR tube and acquire the standard 1D ¹H NMR spectrum.

  • Deuterium Exchange: Add 1–2 drops of Deuterium Oxide (

    
    ) directly into the NMR tube.
    
  • Equilibration: Cap the tube and shake vigorously for 30 seconds to facilitate the proton-deuterium exchange mechanism (

    
    ).
    
  • Validation Acquisition: Re-acquire the ¹H NMR spectrum. The disappearance of the broad singlets corresponding to the -OH and -NH protons validates their assignment and rules out moisture contamination.

Protocol 2: UHPLC-HRMS Analysis
  • Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in LC-MS grade methanol.

  • Working Dilution: Dilute the stock to 1 µg/mL using Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid provides the excess protons necessary to efficiently ionize the basic piperidine nitrogen, forming the

    
     ion without causing in-source fragmentation.
    
  • Chromatography: Inject 2 µL onto a C18 analytical column (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Elution: Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) to 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Ionization & Acquisition: Utilize Electrospray Ionization in positive mode (ESI+) with a capillary voltage of 3.0 kV. Acquire full-scan and targeted MS/MS data using a Quadrupole-Time-of-Flight (Q-TOF) mass spectrometer.

Workflow A Sample Prep (Internal Std Added) B UHPLC Separation (C18 Column) A->B C ESI(+) Ionization (Self-Tuning) B->C D HRMS Analysis (Q-TOF) C->D E Data Validation (Mass Error < 5ppm) D->E

Step-by-step UHPLC-HRMS workflow ensuring high-fidelity mass validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, as detailed in standard texts like . For 2-(5-Ethylpiperidin-2-yl)ethan-1-ol, the ¹H NMR spectrum in


 is characterized by the strong deshielding effect of the electronegative oxygen atom, which pulls the C2'' protons of the hydroxyethyl group downfield to approximately 3.65–3.85 ppm. The piperidine ring protons exhibit complex multiplet splitting due to axial-equatorial coupling and chair conformation dynamics.
Table 1: Summarized ¹H and ¹³C NMR Assignments ( , 400 MHz / 100 MHz)
Position¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Assignment Notes
N-H 2.20 - 2.60br s, 1H (exchangeable)-Disappears post

exchange
O-H 2.20 - 2.60br s, 1H (exchangeable)-Disappears post

exchange
C2 2.65 - 2.85m, 1H56.4Adjacent to N and hydroxyethyl
C3, C4 1.10 - 1.70m, 4H29.8, 31.2Piperidine ring backbone
C5 1.30 - 1.50m, 1H38.5Branch point for ethyl group
C6 2.40 (ax), 3.05 (eq)m, 2H52.1Adjacent to N
C1' (ethyl) 1.20 - 1.35m, 2H27.3Ethyl

C2' (ethyl) 0.85 - 0.95t, 3H11.5Ethyl

C1'' (ethanol) 1.55 - 1.80m, 2H36.7

adjacent to C2
C2'' (ethanol) 3.65 - 3.85t, 2H61.2Deshielded by oxygen

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides exact mass and connectivity data through collision-induced dissociation (CID). According to established fragmentation rules from the , aliphatic amines preferentially undergo alpha-cleavage. For this molecule, the nitrogen atom stabilizes the resulting carbocation, making the loss of the hydroxyethyl radical (-45 Da) the dominant fragmentation pathway, yielding the base peak at m/z 112.1121.

Fragmentation M [M+H]+ m/z 158.15 F1 Loss of H2O (-18 Da) m/z 140.14 M->F1 -H2O F2 Loss of Hydroxyethyl (-45 Da) m/z 112.11 (Base Peak) M->F2 alpha-cleavage F3 Loss of Ethyl (-29 Da) m/z 129.11 M->F3 alkyl cleavage

Primary ESI-MS/MS fragmentation pathways for 2-(5-Ethylpiperidin-2-yl)ethan-1-ol.

Table 2: Exact Mass and Key MS/MS Fragments (ESI+)
Ion TypeFormulaExact Mass (m/z)Relative AbundanceMechanistic Origin
[M+H]+

158.153945%Protonated molecular ion
Fragment 1

140.143420%Neutral loss of

(-18 Da)
Fragment 2

112.1121100% (Base)Alpha-cleavage of hydroxyethyl (-45 Da)
Fragment 3

129.114815%Cleavage of ethyl group (-29 Da)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups, confirming structural proxy data found in repositories like. The spectrum of 2-(5-Ethylpiperidin-2-yl)ethan-1-ol exhibits a broad, overlapping absorption band between 3200 and 3400 cm⁻¹, corresponding to both the O-H and secondary N-H stretching vibrations. The C-O stretch of the primary alcohol appears as a strong, sharp peak near 1050 cm⁻¹, while the C-N stretch is observed around 1140 cm⁻¹.

Conclusion

The complete spectroscopic profile of 2-(5-Ethylpiperidin-2-yl)ethan-1-ol requires a multi-modal approach. By combining the precise atom-to-atom mapping of NMR, the exact mass and fragmentation logic of HRMS, and the functional group confirmation of FT-IR, researchers can establish a self-validating dataset that ensures absolute structural integrity for downstream pharmaceutical applications.

References

  • Title: NIST Mass Spectrometry Data Center Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: (R)-2-(Piperidin-2-yl)ethanol Compound Summary (CID 1715108) Source: PubChem, National Center for Biotechnology Information URL: [Link]

2-(5-Ethylpiperidin-2-yl)ethan-1-ol CAS number and identification

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Identification of 2-(5-Ethylpiperidin-2-yl)ethan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids. This guide provides a comprehensive technical overview of the novel compound 2-(5-Ethylpiperidin-2-yl)ethan-1-ol. As this compound is not readily found in commercial databases and lacks a registered CAS number, this document outlines a plausible synthetic route and a rigorous, multi-technique analytical workflow for its definitive identification, characterization, and structural elucidation. This guide is intended to serve as a practical resource for researchers engaged in the discovery and development of new chemical entities based on the piperidine framework.

Introduction: The Enigma of 2-(5-Ethylpiperidin-2-yl)ethan-1-ol

A thorough search of chemical databases, including CAS registries, reveals a notable absence of 2-(5-Ethylpiperidin-2-yl)ethan-1-ol, suggesting its status as a novel or not extensively documented chemical entity. This guide, therefore, pivots from a description of a known substance to a detailed protocol for the de novo synthesis and comprehensive characterization of this compound. The structural similarity to known bioactive molecules, such as the pyridine analogue 2-(5-Ethylpyridin-2-yl)ethanol (CAS 5223-06-3), a key intermediate in the synthesis of the antidiabetic drug pioglitazone, underscores the potential significance of this novel piperidine derivative in drug discovery programs.[1]

This document will provide a scientifically rigorous framework for any research team embarking on the synthesis and characterization of this or structurally related novel piperidine compounds.

Proposed Synthetic Pathway

A logical and efficient two-step synthetic route to 2-(5-Ethylpiperidin-2-yl)ethan-1-ol is proposed, commencing from the commercially available starting material, 5-Ethyl-2-vinylpyridine.[2][3][4][5]

Synthetic Workflow Overview

Synthetic_Pathway Start 5-Ethyl-2-vinylpyridine Step1 Catalytic Hydrogenation (e.g., Rh/C, H2) Start->Step1 Intermediate 2-(5-Ethylpiperidin-2-yl)ethane Step1->Intermediate Step2 Hydroboration-Oxidation (1. BH3-THF, 2. H2O2, NaOH) Intermediate->Step2 Product 2-(5-Ethylpiperidin-2-yl)ethan-1-ol Step2->Product caption Figure 1: Proposed two-step synthesis of 2-(5-Ethylpiperidin-2-yl)ethan-1-ol.

Caption: Figure 1: Proposed two-step synthesis of 2-(5-Ethylpiperidin-2-yl)ethan-1-ol.

Step 1: Catalytic Hydrogenation of 5-Ethyl-2-vinylpyridine

The initial step involves the reduction of both the pyridine ring and the vinyl group of 5-Ethyl-2-vinylpyridine. Catalytic hydrogenation is a well-established and efficient method for this transformation.[6][7][8][9]

Protocol:

  • Reactor Setup: A high-pressure hydrogenation vessel is charged with 5-Ethyl-2-vinylpyridine and a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: A catalytic amount of a noble metal catalyst, such as Rhodium on Carbon (Rh/C) or Platinum oxide (PtO2), is added to the mixture. Rhodium-based catalysts have shown high activity for the hydrogenation of pyridines under mild conditions.[8]

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 atm). The reaction mixture is stirred vigorously at an elevated temperature (e.g., 80-120 °C) until hydrogen uptake ceases.

  • Work-up: After cooling and venting the reactor, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude intermediate, 2-(5-Ethylpiperidin-2-yl)ethane. Purification can be achieved by distillation or column chromatography.

Step 2: Hydroboration-Oxidation of 2-(5-Ethylpiperidin-2-yl)ethane

To selectively form the primary alcohol, an anti-Markovnikov hydration of the vinyl group is required. Hydroboration-oxidation is the classic and most reliable method for this transformation.[10][11][12][13][14]

Protocol:

  • Hydroboration: The intermediate, 2-(5-Ethylpiperidin-2-yl)ethane, is dissolved in an anhydrous aprotic ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C, and a solution of borane-THF complex (BH3·THF) is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours to ensure complete formation of the trialkylborane intermediate.

  • Oxidation: The reaction mixture is cooled again to 0 °C. An aqueous solution of sodium hydroxide is added, followed by the slow, careful addition of hydrogen peroxide (30% solution). This oxidation step replaces the carbon-boron bond with a carbon-oxygen bond.

  • Work-up: The reaction mixture is stirred at room temperature for a few hours. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, 2-(5-Ethylpiperidin-2-yl)ethan-1-ol, is purified by column chromatography on silica gel.

Analytical Workflow for Identification and Characterization

A systematic and multi-faceted analytical approach is essential for the unambiguous identification and structural elucidation of the newly synthesized compound.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Definitive Structure & Stereochemistry EA Elemental Analysis (CHN) NMR_1D 1D NMR (1H, 13C) EA->NMR_1D Empirical Formula FTIR FTIR Spectroscopy FTIR->NMR_1D Functional Groups MS Mass Spectrometry (MS) MS->NMR_1D Molecular Weight NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Assignments XRay Single Crystal X-ray Crystallography NMR_2D->XRay Proposed Structure caption Figure 2: Comprehensive analytical workflow for compound identification.

Caption: Figure 2: Comprehensive analytical workflow for compound identification.

Elemental Analysis (CHN)

Combustion analysis is a fundamental technique to determine the mass percentages of carbon, hydrogen, and nitrogen, which allows for the calculation of the empirical formula.[6][9][15][16][17]

Expected Data for C9H19NO:

ElementTheoretical %
Carbon (C)68.74
Hydrogen (H)12.18
Nitrogen (N)8.91
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.[1][18][19]

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Functional GroupDescription
3400-3200O-H (alcohol)Strong, broad absorption
3300-3100N-H (secondary amine)Moderate, sharp absorption
2960-2850C-H (alkane)Strong, sharp absorptions
1150-1050C-O (alcohol)Strong absorption
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.[20]

Expected Data:

  • Molecular Ion (M⁺): m/z = 157.1467 (for C9H19NO)

  • Key Fragmentation Pathways:

    • Loss of the ethyl group (-CH2CH3) from the piperidine ring.

    • Alpha-cleavage adjacent to the nitrogen atom.

    • Loss of the ethanol side chain.

    • Ring-opening fragmentation of the piperidine nucleus.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule in solution.[15][16][21][22][23][24][25][26][27][28]

Hypothetical NMR Data (in CDCl3):

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.6m2H-CH₂-OH
~3.1m1HH-2
~2.9m1HH-6 (axial)
~2.5m1HH-6 (equatorial)
~1.8-1.0m~10HPiperidine ring protons & -CH₂-CH₂-OH
~0.9t3H-CH₂-CH₃

¹³C NMR:

Chemical Shift (δ, ppm)Assignment
~60-CH₂-OH
~55C-2
~46C-6
~38-CH₂-CH₂-OH
~30-25Other piperidine carbons
~12-CH₂-CH₃

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Will reveal the spin-spin coupling network, confirming the connectivity of protons within the ethyl group, the ethanol side chain, and the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the attachment of the ethyl and ethanol groups to the piperidine ring at the C-5 and C-2 positions, respectively.

Single Crystal X-ray Crystallography

If a suitable single crystal of the compound or a salt derivative can be grown, X-ray crystallography provides the definitive, unambiguous 3D structure of the molecule in the solid state.[2][4][21][22] This technique is the gold standard for determining the relative and absolute stereochemistry of chiral centers. Given that the proposed synthesis will likely produce a mixture of diastereomers (cis and trans isomers of the 2,5-disubstituted piperidine), X-ray crystallography would be invaluable in identifying the specific isomer that has been crystallized.

Conclusion

While 2-(5-Ethylpiperidin-2-yl)ethan-1-ol is not a commercially catalogued compound, a plausible and efficient synthetic route has been proposed. The comprehensive analytical workflow detailed in this guide provides a robust framework for the unequivocal identification, characterization, and structural elucidation of this novel piperidine derivative. This systematic approach, combining synthesis with a suite of modern analytical techniques, is fundamental to the advancement of medicinal chemistry and drug discovery.

References

  • Benchchem. (2025).
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Dutta, A. K., et al. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(17), 2337-2340.
  • LookChem. (n.d.). 5-Ethyl-2-vinylpyridine.
  • University of Liverpool Repository. (n.d.).
  • Mettler Toledo. (n.d.).
  • Wikipedia. (n.d.).
  • Simson Pharma Limited. (n.d.). 5-Ethyl-2-vinylpyridine | CAS No- 5408-74-2.
  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine.
  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19.
  • Pharmaffiliates. (n.d.). CAS No : 5408-74-2| Chemical Name : 5-Ethyl-2-vinylpyridine.
  • Spark904. (n.d.).
  • LGC Standards. (n.d.). Buy Online CAS Number 5408-74-2 - TRC - 5-Ethyl-2-vinylpyridine.
  • Elementar. (n.d.).
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • ResearchGate. (n.d.). Asymmetric synthesis of 2-substituted pyrrolidine and piperidine.
  • Zhang, J., & Schmalz, H.-G. (2006). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.
  • Wikipedia. (n.d.).
  • Professor Dave Explains. (2018, July 25).
  • PubChem. (n.d.). Piperidine.
  • Al-Harrasi, A., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 26(11), 3249.
  • ResearchGate. (2015, November 14).
  • Master Organic Chemistry. (2013, March 28).
  • Semantic Scholar. (n.d.).
  • University of Pennsylvania. (n.d.).
  • Wikipedia. (n.d.). Piperidine.
  • Eliel, E. L., et al. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.
  • Wiley-VCH. (n.d.).
  • Chemistry LibreTexts. (2023, June 7).
  • ResearchGate. (n.d.). 13 C NMR spectra of compounds 2-5.
  • Al-Rawi, J. M. A., et al. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2191-2201.
  • ChemicalBook. (n.d.). N-(2-Aminoethyl)piperidine(27578-60-5) 1H NMR spectrum.
  • Sarex. (n.d.). 5-Ethyl pyridine-2-ethanol.
  • ResearchGate. (2009). Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies.
  • Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.
  • O'Brien, P., & Taylor, R. J. K. (2017). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 82(17), 9077-9085.
  • ResearchGate. (2005, August 10). 2-(5-Ethylpyridin-2-yl)ethanol.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

Sources

The Physicochemical Landscape of Piperidine Ethanol Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine ethanol derivatives—molecules featuring a piperidine ring conjugated to an ethanol moiety—are ubiquitous building blocks in medicinal chemistry and diversity-oriented synthesis (DOS). The piperidine pharmacophore provides a basic nitrogen center capable of forming physiologically stable salts, while the ethanol appendage offers a versatile handle for hydrogen bonding, esterification, or etherification. This technical guide provides an in-depth analysis of their physical and chemical characteristics, detailing self-validating experimental workflows and their mechanistic roles in modern drug development, such as cyclin-dependent kinase 7 (CDK7) inhibition.

Structural Versatility & Molecular Descriptors

The physical properties of piperidine ethanol derivatives vary significantly depending on the regiochemistry of the ethanol substitution (e.g., N-substituted vs. C-substituted). Understanding these baseline metrics is critical for predicting pharmacokinetics, solubility, and handling requirements during synthesis.

Table 1: Physicochemical Properties of Key Piperidine Ethanol Derivatives

Compound NameCAS NumberMolecular WeightBoiling PointMelting PointXLogP3Flash Point
1-Piperidineethanol 3040-44-6129.20 g/mol 198 °CN/A (Liquid)N/A73 °C
2-Piperidineethanol 1484-84-0129.20 g/mol 234 °C38-40 °C0.4112.8 °C

C-substituted derivatives like 2-piperidineethanol exhibit higher boiling points and melting points due to intermolecular hydrogen bonding between the secondary amine (N-H) and the hydroxyl group (O-H), forming robust crystalline networks (). In contrast, N-substituted derivatives like 1-piperidineethanol lack the N-H donor, resulting in a lower boiling point and existing as a liquid at room temperature (). The balanced lipophilicity (XLogP3 ~0.4) of these compounds makes them ideal fragments for crossing lipid bilayers while maintaining necessary aqueous solubility (1)[1].

Chemical Reactivity & Pharmacophore Profiling

The chemical behavior of piperidine ethanol derivatives is governed by two reactive centers:

  • The Piperidine Nitrogen: Acts as a strong nucleophile and a Brønsted base. In physiological environments (pH ~7.4), the nitrogen is typically protonated, enhancing aqueous solubility and allowing for the formation of stable hydrochloride or mesylate salts.

  • The Ethanol Hydroxyl: Serves as both a hydrogen bond donor and acceptor. In drug design, this hydroxyl group frequently engages with the hinge region of kinase active sites to anchor the inhibitor (2)[2]. Furthermore, it acts as a synthetic handle for late-stage functionalization, such as Mitsunobu reactions or oxidation to corresponding aldehydes in diversity-oriented synthesis (3)[3].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation and causality checks.

Protocol 1: Chiral Resolution of Racemic 2-Piperidineethanol

The enantiomers of 2-piperidineethanol are critical chiral building blocks. Separation is highly efficiently achieved via diastereomeric salt formation (4)[4].

  • Step 1 (Salt Formation): Dissolve racemic 2-piperidineethanol (1.0 eq) in 95% ethanol. Add a solution of (S)-(+)-camphorsulfonic acid (1.0 eq) in 95% ethanol.

    • Causality Check: Why 95% ethanol? The 5% water content is crucial. It fine-tunes the dielectric constant of the solvent, ensuring that the highly polar diastereomeric salts remain solvated at reflux but selectively precipitate the less soluble diastereomer upon controlled cooling.

  • Step 2 (Crystallization): Warm the mixture to reflux until a homogenous solution is achieved. Cool slowly to room temperature at a rate of 5°C/hour.

    • Self-Validation: The slow cooling rate prevents kinetic trapping and co-precipitation of the undesired diastereomer, ensuring thermodynamic control and high enantiomeric excess.

  • Step 3 (Isolation): Filter the precipitated salt and wash with cold 95% ethanol.

  • Step 4 (Free Base Liberation): Suspend the salt in water, adjust to pH 12 using 2M NaOH, and extract with dichloromethane (3x). Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo to yield enantiopure 2-piperidineethanol.

Workflow A Racemic 2-Piperidineethanol (Starting Material) B Addition of Chiral Resolving Agent (e.g., (S)-(+)-Camphorsulfonic acid) A->B Solvent: 95% EtOH C Formation of Diastereomeric Salts (Differential Solubility) B->C Spontaneous D Fractional Crystallization (Reflux & Cooling) C->D Thermal Gradient E Base Treatment (NaOH Neutralization) D->E Isolate Precipitate F Enantiopure 2-Piperidineethanol (Organic Extraction) E->F Phase Separation

Workflow for the chiral resolution of racemic 2-piperidineethanol.

Protocol 2: Synthesis of Bipiperidine Derivatives for CDK7 Inhibition

Piperidine ethanol derivatives are utilized to synthesize bipiperidine scaffolds, which are potent anti-tumor agents targeting CDK7 (2)[2].

  • Step 1 (Alkylation): React 4,4'-bipyridine with 2-bromoethanol in acetone at 60 °C for 5 hours.

    • Causality Check: Acetone is chosen as a polar aprotic solvent to accelerate the SN2 displacement while preventing solvolysis of the alkyl bromide.

  • Step 2 (Reduction): Subject the intermediate to hydrogenation using platinum dioxide (PtO2) under 60 atm H2 in a water/ethanol mixture containing hydrobromic acid at 20 °C for 4 days.

    • Self-Validation: The acidic environment prevents catalyst poisoning by the basic piperidine nitrogens formed during the reduction of the pyridine rings.

Drug Development Applications & Mechanistic Pathways

In the realm of oncology and virology, piperidine ethanol derivatives are not merely passive linkers; they actively dictate pharmacodynamics. For instance, bipiperidine derivatives linked to purine or pyrazolo[1,5-a]pyrimidine heterocycles act as selective inhibitors of CDK7 and CDC-like kinases (CLKs) (2)[2]. The ethanol moiety often projects into the solvent-exposed region of the kinase, improving the pharmacokinetic profile, or forms critical hydrogen bonds that lock the inhibitor into the ATP-binding pocket. This leads to the downregulation of super-enhancer-associated oncogenes, triggering cell cycle arrest and apoptosis.

Pathway A Piperidine Ethanol Derivative (e.g., Bipiperidine Scaffold) B Target Kinase Binding (CDK7 / CLK Inhibition) A->B H-Bonding via Ethanol Moiety C Transcriptional Regulation (Downregulation of Super-Enhancers) B->C Kinase Inactivation D Cell Cycle Arrest (G1/S Phase Transition Block) C->D Reduced mRNA Synthesis E Apoptosis / Anti-Angiogenesis (Tumor Regression) D->E Cellular Response

Mechanistic pathway of piperidine ethanol derivatives in CDK7 inhibition.

References

  • Source: nih.
  • Source: sigmaaldrich.
  • Source: unimi.
  • Title: Comparing the efficacy of different chiral resolving agents for 1-(Piperazin-2-yl)
  • Source: google.com (Patents)
  • Source: tcichemicals.

Sources

Methodological & Application

Comprehensive Application Note: HPLC Strategies for the Quantitation and Chiral Resolution of 2-(piperidin-2-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

2-(piperidin-2-yl)ethanol and its derivatives represent a significant analytical challenge in drug development.[1] Structurally, they consist of a secondary amine (piperidine ring) and a polar hydroxyl tail. This architecture presents three distinct hurdles for High-Performance Liquid Chromatography (HPLC):

  • Lack of Chromophore: The saturated piperidine ring and aliphatic side chain possess negligible UV absorbance above 210 nm. Standard UV-Vis detection is often insufficient for trace analysis or impurity profiling.

  • Basicity & Peak Tailing: The secondary amine (pKa ~11) protonates at neutral/acidic pH, leading to severe peak tailing on traditional silica-based C18 columns due to secondary silanol interactions.

  • Chirality: The C2 position on the piperidine ring is a chiral center. Enantiomeric purity is often critical for biological activity, requiring specialized separation techniques.

This guide provides three targeted protocols to address these issues: Direct LC-MS/MS for high sensitivity, FMOC-Derivatization for UV/Fluorescence detection, and Normal-Phase Chiral HPLC for enantiomeric resolution.

Method Selection Workflow

The following decision tree illustrates the logic for selecting the appropriate protocol based on available instrumentation and analytical goals.

MethodSelection Start Start: Analyte Assessment Chromophore Does the derivative have a strong UV chromophore? Start->Chromophore MS_Avail Is LC-MS available? Chromophore->MS_Avail No Chiral_Req Is Enantiomeric Purity required? Chromophore->Chiral_Req Yes Method_A PROTOCOL A: Direct LC-MS/MS (CSH C18 Column) MS_Avail->Method_A Yes Method_B PROTOCOL B: FMOC Derivatization (HPLC-FLD/UV) MS_Avail->Method_B No (UV/FLD only) Method_C PROTOCOL C: Chiral Normal Phase (Amylose/Cellulose CSP) Chiral_Req->Method_C Yes Standard_RP Standard RP-HPLC (High pH Stable C18) Chiral_Req->Standard_RP No

Figure 1: Decision matrix for selecting the optimal analytical strategy based on analyte properties and lab resources.

Protocol A: Direct LC-MS/MS Analysis (The "Gold Standard")

Objective: High-sensitivity quantitation without derivatization. Rationale: Since the analyte lacks a chromophore, Mass Spectrometry (MS) is the preferred detection method. To combat peak tailing caused by the basic amine, we utilize Charged Surface Hybrid (CSH) particle technology. CSH particles possess a low-level positive surface charge that electrostatically repels the protonated amine, preventing it from interacting with residual silanols, thus ensuring sharp peak shapes even in acidic mobile phases [1].

Chromatographic Conditions
ParameterSetting
Column Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm (or equivalent charged-surface column)
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL
Detection ESI+ (Positive Electrospray Ionization)
Gradient Table
Time (min)% Mobile Phase BCurve
0.05Initial
1.05Hold
6.095Linear
8.095Wash
8.15Re-equilibrate
11.05End
MS Source Parameters (Generic ESI+)
  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V (Optimize for specific derivative)

  • Source Temp: 150°C

  • Desolvation Temp: 400°C

  • Target Ion: [M+H]+ (e.g., for 2-(piperidin-2-yl)ethanol, m/z ≈ 130.1)

Protocol B: Pre-Column Derivatization (FMOC-Cl)

Objective: Trace analysis using standard HPLC-UV or Fluorescence (FLD) instrumentation. Rationale: 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a robust reagent that reacts selectively with primary and secondary amines. Unlike OPA (o-phthalaldehyde), which only reacts with primary amines, FMOC is ideal for the secondary piperidine amine. It introduces a highly fluorescent fluorenyl tag, enabling femtomole-level detection sensitivity [2].[2]

Reagents Required[3][4][5][6][7]
  • Borate Buffer: 0.2 M Sodium Borate, pH 9.5 (Adjust with NaOH).

  • FMOC-Cl Reagent: 5 mM FMOC-Cl in Acetonitrile (Prepare fresh daily).

  • Quenching Reagent: 0.2 M Adamantanamine (ADAM) or simply 1% Acetic Acid (if separating reagent peak chromatographically).

Step-by-Step Derivatization Protocol
  • Mix: Combine 100 µL of Sample (in water/methanol) + 100 µL of Borate Buffer (pH 9.5).

  • React: Add 200 µL of FMOC-Cl Reagent. Vortex immediately.

  • Incubate: Let stand at room temperature for 5 minutes. (Reaction is fast).

  • Quench: Add 20 µL of Quenching Reagent to consume excess FMOC-Cl (prevents reagent peak interference).

  • Inject: Inject the mixture directly onto the HPLC.

HPLC-FLD Conditions
ParameterSetting
Column Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 4.5
Mobile Phase B Acetonitrile
Detection (FLD) Ex: 265 nm, Em: 315 nm
Detection (UV) 265 nm (Less sensitive than FLD)
Gradient 30% B to 90% B over 10 minutes. (FMOC derivatives are hydrophobic).

Protocol C: Chiral Resolution (Normal Phase)

Objective: Separation of (R)- and (S)- enantiomers. Rationale: Chiral separation of piperidine derivatives is most successful on polysaccharide-based Coated Stationary Phases (CSPs) in Normal Phase mode.[1] The basic nitrogen requires a basic additive (Diethylamine) in the mobile phase to suppress ionization and prevent non-specific binding to the silica support [3, 4].

Chromatographic Conditions
ParameterSetting
Column Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV 210 nm (if concentration permits) or ELSD/CAD
Mode Isocratic

Note: If UV sensitivity is too low for the chiral method, perform Protocol B (FMOC derivatization) first, then separate the FMOC-enantiomers using the Chiralpak column. The bulky FMOC group often enhances chiral recognition.

System Suitability & Troubleshooting

System Suitability Criteria (USP <621>)
  • Tailing Factor (T): Must be < 1.5. (If > 1.5, increase buffer concentration or switch to CSH column).

  • Precision (RSD): < 2.0% for 5 replicate injections.

  • Resolution (Rs): > 2.0 between enantiomers (for Protocol C).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with amine.Protocol A: Ensure CSH column is used. Protocol B: Lower pH of MP A. Protocol C: Increase Diethylamine to 0.2%.
Low Sensitivity Lack of chromophore.[1]Switch to LC-MS or FMOC-Derivatization. Ensure FMOC reagent is fresh (hydrolyzes in water).
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase starting conditions.
Excessive Backpressure FMOC precipitate.FMOC-OH (hydrolysis byproduct) is insoluble in high water. Ensure Gradient ends with high % ACN wash.

References

  • Waters Corporation. Analysis of Basic Compounds by Reversed-Phase High-Performance Liquid Chromatography Using Hybrid Inorganic/Organic Phases at High pH. Application Note.

  • BenchChem. Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl).

  • Ali, I., et al. Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. Talanta, 2006.[3] (via University of Canberra/Griffith).

  • Zhang, Y., et al. Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Asian Journal of Chemistry, 2012.[4]

Sources

Pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol Analogs

Introduction & Scope

The scaffold 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol represents a privileged structure in modern medicinal chemistry, recently identified as a potent inhibitor of Glutaminase 1 (GLS1) .[1] GLS1 is a critical metabolic enzyme that converts glutamine to glutamate, fueling the tricarboxylic acid (TCA) cycle in cancer cells (the "Warburg Effect" variant known as glutamine addiction).

While the primary interest lies in GLS1 inhibition (Lead Compound 24y exhibiting an IC


 of 68 nM), the presence of the 1,3,4-thiadiazole  moiety necessitates a rigorous evaluation of off-target effects, particularly against Carbonic Anhydrases (CAs) , a common target for this heterocycle.

This guide provides a self-validating pharmacological workflow to evaluate these analogs, moving from enzymatic potency to cellular mechanism (ROS induction) and selectivity profiling.

Strategic Evaluation Workflow

The following flowchart outlines the logical progression of assays required to validate a candidate from this series.

Workflow Start Candidate Library (Thiadiazole-Piperidine Analogs) Step1 Primary Screen: GLS1 Enzymatic Assay (Coupled GLDH Method) Start->Step1 Step2 Selectivity Screen: GLS2 & Carbonic Anhydrase (Off-Target Check) Step1->Step2 IC50 < 100 nM Step3 Cellular Efficacy: Antiproliferative Assay (A549 / HCT116 Cell Lines) Step2->Step3 Selectivity > 50-fold Step4 Mechanistic Validation: ROS Generation & Mitochondrial Stress Step3->Step4 GI50 < 5 µM Decision Lead Candidate Selection Step4->Decision

Figure 1: Sequential screening workflow ensuring potency, selectivity, and mechanistic validation.

Primary Protocol: GLS1 Enzymatic Inhibition Assay

Objective: Determine the IC


 of analogs against human Kidney-type Glutaminase (GLS1).
Principle:  A coupled enzyme assay where GLS1 converts Glutamine to Glutamate. Subsequently, Glutamate Dehydrogenase (GLDH) converts Glutamate to 

-Ketoglutarate, reducing NAD

to NADH. The increase in NADH absorbance at 340 nm is proportional to GLS1 activity.
Materials:
  • Enzyme: Recombinant human GLS1 (catalytic domain).

  • Substrate: L-Glutamine (20 mM stock).

  • Coupling System: GLDH (from bovine liver), NAD

    
    .
    
  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM phosphate (phosphate activates GLS1), 0.1 mM EDTA.

Step-by-Step Procedure:
  • Compound Preparation: Prepare 10 mM stock solutions of analogs in 100% DMSO. Perform 3-fold serial dilutions in assay buffer (Final DMSO concentration < 1%).

  • Enzyme Mix: Dilute rhGLS1 to 4 nM in Assay Buffer containing 0.1 mg/mL BSA.

  • Pre-Incubation: Add 10 µL of diluted compound and 40 µL of Enzyme Mix to a 96-well UV-transparent plate. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Start: Add 50 µL of Substrate Mix (40 mM L-Glutamine, 2 mM NAD

    
    , 5 U/mL GLDH).
    
  • Kinetic Read: Immediately monitor Absorbance at 340 nm (

    
    ) every 30 seconds for 20 minutes on a microplate reader (e.g., Tecan Spark).
    
  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Normalize data:

      
       Activity 
      
      
      
      .
    • Fit data to the 4-parameter logistic equation to derive IC

      
      .
      

Validation Criteria: Z-factor must be > 0.5. Reference inhibitor BPTES should yield an IC


 of ~3 µM; Lead analog 24y  should approach ~68 nM [1].

Secondary Protocol: Selectivity Profiling

Thiadiazoles are notorious for inhibiting Carbonic Anhydrases (CA). To ensure the observed cytotoxicity is driven by metabolic starvation (GLS1) and not pH dysregulation (CA), this counter-screen is mandatory.

Carbonic Anhydrase II (hCAII) Esterase Assay

Objective: Rule out off-target inhibition of ubiquitous hCAII.

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Reaction: hCAII hydrolyzes 4-NPA to 4-nitrophenol (yellow, Abs 400 nm).

  • Protocol:

    • Incubate analog (10 µM) with hCAII (100 nM) in Tris-SO

      
       buffer (pH 7.6) for 10 min.
      
    • Add 4-NPA (3 mM). Monitor

      
       for 5 min.
      
    • Interpretation: If inhibition is >50% at 10 µM, the compound is a dual inhibitor. For a pure GLS1 inhibitor, CA inhibition should be negligible.

Cellular Mechanism: ROS & Mitochondrial Stress

Inhibition of GLS1 disrupts the TCA cycle and reduces glutathione (GSH) production, leading to Reactive Oxygen Species (ROS) accumulation.

Pathway Visualization:

Mechanism Glutamine Glutamine (Extracellular) Glu Glutamate Glutamine->Glu GLS1 Enzyme TCA TCA Cycle Glu->TCA Bioenergetics GSH Glutathione (GSH) (Antioxidant) Glu->GSH Redox Balance ROS ROS Accumulation TCA->ROS Dysfunction GSH->ROS Depletion leads to Apoptosis Apoptosis ROS->Apoptosis Oxidative Stress Inhibitor Thiadiazole Analog (GLS1 Inhibitor) Inhibitor->Glu BLOCKS

Figure 2: Mechanism of Action: GLS1 inhibition leads to Glutamate depletion, collapsing antioxidant defenses and inducing ROS-mediated apoptosis.

Protocol: DCFH-DA ROS Detection
  • Cell Seeding: Seed A549 (Lung) or HCT116 (Colon) cancer cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with IC

    
     and 
    
    
    
    IC
    
    
    concentrations of the analog for 24 hours.
  • Staining: Wash cells with PBS. Incubate with 10 µM DCFH-DA (2',7'-Dichlorofluorescin diacetate) for 30 min at 37°C in the dark.

  • Detection:

    • Flow Cytometry: Harvest cells and analyze via FITC channel (Ex 488 nm / Em 525 nm).

    • Microscopy: Image immediately using a fluorescence microscope.

  • Result: A significant right-shift in fluorescence intensity confirms ROS upregulation, validating the GLS1 mechanism [1].

Data Presentation & Analysis

When reporting results, summarize the Structure-Activity Relationship (SAR) in a comparative table.[2]

Table 1: Representative Pharmacological Profile

Compound IDR-Group (Piperidine N)GLS1 IC

(nM)
GLS2 IC

(µM)
Selectivity (GLS1/2)A549 GI

(µM)
BPTES (Ref)N/A3200>50>158.5
Analog 1 Methyl450>50>11012.1
Analog 24y Hydrophilic Chain68 >15>220 0.8
Analog 5 Phenyl12001085.4

Note: Data for 24y is derived from literature [1] as a benchmark.

References

  • Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. Source: European Journal of Medicinal Chemistry, 2022.[3] URL:[Link]

  • Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors. Source:[4] Bioorganic & Medicinal Chemistry Letters, 2008. URL:[Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Source: Molecules (MDPI), 2023. URL:[Link]

Sources

Application Note: Synthesis and Evaluation of Pyrimidine-4-yl-ethanol Derivatives as ROS1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The deregulation of protein kinases, particularly receptor tyrosine kinases (RTKs) like ROS1, is a primary driver in various malignancies, including non-small cell lung cancer (NSCLC)[1]. To selectively target the ATP-binding pocket of ROS1, scaffold hopping from established lead compounds (KIST301072 and KIST301080) has yielded a highly potent class of pyrimidine-4-yl-ethanol and ethanone derivatives[1],[2].

As a Senior Application Scientist, executing this synthesis requires an understanding of both the biological target and the chemical mechanics. This guide details the mechanistic rationale, synthetic workflow, and self-validating protocols for generating these micromolar-range kinase inhibitors[2].

ROS1 Kinase Signaling & Inhibition Mechanism

ROS1 fusion proteins are constitutively active, driving oncogenesis through downstream pathways such as PI3K/AKT, MEK/ERK, and STAT3[1]. The synthesized pyrimidine-4-yl-ethanol derivatives act as ATP-competitive inhibitors. By physically occluding the kinase domain, they halt the phosphorylation cascade and induce apoptosis in malignant cells[2].

ROS1_Signaling cluster_pathways Downstream Oncogenic Signaling Inhibitor Pyrimidine-4-yl-ethanol (ROS1 Inhibitor) ROS1 ROS1 Receptor Tyrosine Kinase (Oncogenic Fusion Protein) Inhibitor->ROS1 ATP-Competitive Blockade PI3K PI3K / AKT (Cell Survival) ROS1->PI3K MAPK MEK / ERK (Proliferation) ROS1->MAPK STAT3 STAT3 (Anti-apoptosis) ROS1->STAT3

Figure 1: ROS1 kinase signaling pathway and targeted inhibition by pyrimidine-4-yl-ethanol.

Chemical Synthesis Strategy

The synthesis of the target pyrimidine-4-yl-ethanol derivatives (series 6a–f and 7a–f) is achieved via a highly controlled, two-step functionalization of a 2,6-dichloropyrimidine precursor[1].

Synthesis_Route Start Dichloropyrimidin-4-yl Ethanone Precursor Step1 Amine Substitution (THF, 80°C) Start->Step1 Intermediate Pyrimidin-4-yl-ethanone Derivatives Step1->Intermediate SNAr Step2 Ketone Reduction (NaBH4, EtOH, 0°C) Intermediate->Step2 Product Pyrimidin-4-yl-ethanol Target Compounds Step2->Product Reduction

Figure 2: Two-step synthetic workflow for pyrimidine-4-yl-ethanol kinase inhibitors.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (Amine Coupling)

Objective: Synthesize intermediate pyrimidin-4-yl-ethanones via SNAr. Causality & Mechanism: The electron-withdrawing nature of the pyrimidine nitrogens makes the C4 and C6 positions highly susceptible to nucleophilic attack. Heating the reaction to 80 °C provides the thermodynamic energy required to form the Meisenheimer complex, facilitating the displacement of the chloride leaving group by the incoming amine[1]. Tetrahydrofuran (THF) is selected as a polar aprotic solvent to dissolve both the organic precursor and the amine while stabilizing the transition state.

Step-by-Step Procedure:

  • Preparation: In a dry, round-bottom flask, dissolve 1.0 g (3.23 mmol) of 2-(2,6-dichloropyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone in 15 mL of anhydrous THF[1].

  • Amine Addition: Add 1.2 equivalents of the appropriate primary or secondary amine (e.g., 4-(dimethylamino)piperidine) to the solution[1],[3].

  • Thermal Activation: Submerge the flask in an oil bath pre-heated to 80 °C. Stir continuously for exactly 3 hours[1].

  • Termination: Remove the flask from the oil bath and allow the mixture to equilibrate to room temperature[1].

  • Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the THF[1].

  • Liquid-Liquid Extraction: Partition the resulting residue between 25 mL of distilled water and 25 mL of ethyl acetate[1]. Extract the aqueous layer twice more with 15 mL of ethyl acetate to maximize recovery.

  • Validation & QC Checkpoint: Run a Thin Layer Chromatography (TLC) plate (DCM:MeOH 10:1). The disappearance of the high-Rf starting material and the appearance of a lower-Rf UV-active spot confirms the completion of the SNAr reaction.

Protocol B: Chemoselective Ketone Reduction

Objective: Reduce the ethanone intermediate to the final pyrimidine-4-yl-ethanol inhibitor. Causality & Mechanism: Sodium borohydride (NaBH₄) is utilized as a mild, chemoselective hydride donor. It specifically reduces the ketone carbonyl to a secondary alcohol without over-reducing the aromatic pyrimidine or pyridine rings[1]. The reaction is performed at 0 °C to strictly control the exothermic hydride transfer, preventing the formation of unwanted side products. An inert nitrogen atmosphere is critical to prevent atmospheric moisture from prematurely quenching the NaBH₄[1].

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Place 1.5 equivalents of NaBH₄ into a dry round-bottom flask. Seal the flask with a rubber septum and purge with nitrogen gas for 10 minutes to displace oxygen and moisture[1].

  • Solvent Addition: Carefully inject 10 mL of absolute ethanol through the septum using a syringe. Bubble the solution with nitrogen for an additional 2 minutes[1].

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solvent to cool to 0 °C[1].

  • Substrate Addition: Slowly inject a solution of the ethanone intermediate (synthesized in Protocol A) dissolved in a minimal volume of ethanol.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours.

  • Validation & QC Checkpoint: Quench a 50 µL aliquot with water, extract with ethyl acetate, and analyze via LC-MS. The mass shift of +2 Da (addition of two hydrogen atoms) confirms successful reduction.

Protocol C: Purification via Flash Column Chromatography

Objective: Isolate the target compound in high purity for biological evaluation. Causality & Mechanism: The synthesized compounds contain multiple basic nitrogen atoms, making them highly polar. A silica gel stationary phase paired with a polar mobile phase (Dichloromethane:Methanol) is required to overcome strong adsorption and achieve baseline resolution of the target compound from unreacted amines and degradation products[1],[3].

Step-by-Step Procedure:

  • Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using Dichloromethane (DCM) as the slurry solvent.

  • Loading: Dry-load the crude product onto a small amount of silica gel and apply it evenly to the top of the column bed.

  • Elution: Elute the column using a gradient of DCM to Methanol. For highly polar derivatives (e.g., compound 6f), utilize a 5:1 (v/v) DCM:MeOH mixture[3]. For less polar derivatives, a 10:1 (v/v) ratio is optimal[1].

  • Fraction Collection: Collect 10 mL fractions and analyze them via TLC. Pool the fractions containing the pure product.

  • Final Isolation: Evaporate the pooled fractions in vacuo to yield the purified pyrimidine-4-yl-ethanol derivative as a solid[1].

Quantitative Data & Yield Analysis

The structural integrity of the synthesized inhibitors was confirmed via ¹H-NMR, ¹³C-NMR, and Fourier Transform Infrared (FT-IR) spectroscopy[1],[2]. The table below summarizes the yield, physical properties, and key spectral data for representative compounds synthesized using this methodology[1],[3].

Compound IDR-Group / Amine SubstitutionYield (%)Melting Point (°C)Key IR Frequencies (cm⁻¹)
6f 4-(Dimethylamino)piperidin-1-yl4495–963341, 2925, 1583, 1055
7c 2-(Piperidin-1-yl)ethyl)amino5372–733265, 2930, 1581, 847
5d 2-(Diethylamino)ethyl)amino29135–1363428, 2956, 1723, 1247
7a Series Various primary/secondary amines~35112–1143323, 2970, 1585, 1048

Conclusion

The rational design and controlled synthesis of pyrimidine-4-yl-ethanol derivatives provide a robust framework for developing targeted ROS1 kinase inhibitors[1],[2]. By utilizing a two-step SNAr and chemoselective reduction pathway, researchers can efficiently generate diverse libraries of ATP-competitive inhibitors for downstream oncological screening and structure-activity relationship (SAR) profiling.

References

  • Title : Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors Source : Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL :[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Ethylpiperidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 2-(5-Ethylpiperidin-2-yl)ethan-1-ol via the catalytic hydrogenation of its precursor, 2-(5-Ethylpyridin-2-yl)ethanol (often associated with Pioglitazone synthesis intermediates).

The following content is designed as a Tier-3 Technical Support resource, focusing on yield optimization, stereochemical control, and troubleshooting.

Case Reference: PIP-ETH-RED-05 Subject: Yield Optimization & Troubleshooting for Pyridine-to-Piperidine Hydrogenation Status: Operational Guide

Core Reaction Overview

The transformation involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.[1][2] This is a heterogeneous catalytic hydrogenation requiring precise control over catalyst activity and pH to prevent poisoning and ensure diastereoselectivity.

Reaction Scheme

The reduction generates two chiral centers (C2 and C5). The cis-isomer is typically the kinetic product of heterogeneous hydrogenation, while the trans-isomer is the thermodynamic product.

ReactionPathway Precursor 2-(5-Ethylpyridin-2-yl)ethanol (Aromatic Precursor) Intermediate Partially Reduced Intermediates (Tetrahydropyridines) Precursor->Intermediate + 2 H2 (Fast Step) Target 2-(5-Ethylpiperidin-2-yl)ethan-1-ol (Target: Cis-Isomer) Intermediate->Target + 1 H2 (Rate Limiting Step) Impurity Over-Reduction / Ring Opening (Deoxygenated side-products) Target->Impurity High Temp/Pressure Acidic Cleavage Catalyst Catalyst System: PtO2 or Rh/C Solvent: AcOH Catalyst->Intermediate

Figure 1: Reaction pathway for the hydrogenation of 2-(5-ethylpyridin-2-yl)ethanol. The formation of the piperidine ring proceeds via tetrahydropyridine intermediates.

Optimized Experimental Protocol (The "Gold Standard")

This protocol is designed to maximize the cis-isomer yield (>90%) and prevent catalyst poisoning.

Materials
  • Substrate: 2-(5-Ethylpyridin-2-yl)ethanol (High Purity >98%).

  • Catalyst: Platinum(IV) oxide (PtO₂ - Adams' Catalyst) OR 5% Rhodium on Carbon (Rh/C).

    • Note: Rh/C is preferred if over-reduction of the hydroxyl group is observed.

  • Solvent: Glacial Acetic Acid (AcOH).[3]

  • Pressure: 3–5 bar (approx. 45–75 psi).

  • Temperature: 25°C – 40°C.[4]

Step-by-Step Methodology
  • Preparation: In a high-pressure hydrogenation vessel (e.g., Parr shaker or autoclave), dissolve the pyridine precursor (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

    • Critical: The acidic solvent protonates the pyridine nitrogen (

      
      ), preventing the lone pair from binding irreversibly to the metal catalyst surface (poisoning).
      
  • Catalyst Addition: Carefully add PtO₂ (5 mol%) or 5% Rh/C (5-10 wt%).

    • Safety: Add catalyst under an inert atmosphere (Argon/Nitrogen). Dry Rh/C is pyrophoric; use water-wet paste if available.

  • Hydrogenation:

    • Purge the vessel 3 times with N₂ and 3 times with H₂.

    • Pressurize to 4 bar (60 psi) H₂.

    • Agitate vigorously at Room Temperature (25°C).

    • Monitoring: Monitor H₂ uptake. Theoretical uptake is 3 moles of H₂ per mole of substrate.

  • Completion Check: Reaction typically completes in 6–12 hours. Verify by TLC (stained with Ninhydrin) or LC-MS.

  • Workup (Crucial for Yield):

    • Filter catalyst through Celite® (Keep wet to prevent ignition).

    • Concentrate the filtrate to remove most AcOH.

    • Basification: Dissolve residue in water/ice. Slowly add 50% NaOH or NH₄OH until pH > 12.

    • Extraction: Extract exhaustively with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1). Note: Piperidines are polar; simple ether extraction often results in yield loss.

    • Dry over Na₂SO₄ and concentrate.[5]

Troubleshooting Guide

Issue 1: Low Conversion / Reaction Stalls

Symptom: H₂ uptake stops before theoretical volume; starting material remains.

Potential CauseMechanismCorrective Action
Catalyst Poisoning The free amine lone pair binds strongly to the metal surface, blocking active sites.Ensure Acidic Medium: Verify you are using Glacial Acetic Acid or adding 1.1 eq of HCl if using alcoholic solvents. The nitrogen must be protonated.
Insufficient Pressure Pyridine resonance energy requires higher activation energy than simple alkenes.Increase Pressure: Boost H₂ pressure to 10–20 bar (150–300 psi). If using low-pressure equipment, switch from PtO₂ to Rh/C , which is more active for aromatics under mild conditions.
Impure Starting Material Sulfur or halogen impurities in the pyridine precursor deactivate the catalyst.Recrystallize Precursor: Ensure the pyridine ethanol is free of thiols or halides. Treat with activated charcoal prior to hydrogenation.
Issue 2: Low Isolated Yield (But High Conversion)

Symptom: LC-MS shows product, but mass recovery is low (<50%).

Potential CauseMechanismCorrective Action
Water Solubility The product is an amino-alcohol (highly polar) and stays in the aqueous phase during workup.Salting Out: Saturate the aqueous phase with NaCl before extraction. Use CHCl₃:IPA (3:1) as the extraction solvent instead of pure DCM or Ether.
Volatile Loss 2-(5-ethylpiperidin-2-yl)ethanol is relatively high boiling, but can co-evaporate if overheated under high vacuum.Controlled Evaporation: Do not exceed 40°C during rotary evaporation. Isolate as the Hydrochloride Salt (treat with HCl in ether) to turn it into a solid, non-volatile salt.
Issue 3: Wrong Stereochemistry (Trans vs. Cis)

Symptom: NMR shows a mixture of diastereomers or predominantly trans.

  • Target: Cis-2-(5-ethylpiperidin-2-yl)ethan-1-ol (Both substituents equatorial in the chair conformation, or axial/equatorial depending on ring flip, but generally cis is favored by syn-hydrogenation).

  • Solution:

    • Solvent Effect: Use Acetic Acid .[6] Acidic media generally favor cis addition (syn-delivery of hydrogen from the catalyst surface).

    • Temperature: Keep temperature low (<30°C) . Higher temperatures promote isomerization to the thermodynamic trans product via reversible dehydrogenation mechanisms.

Frequently Asked Questions (FAQs)

Q: Can I use Pd/C instead of PtO₂? A: Yes, but Pd/C is generally less active for pyridine reduction than PtO₂ or Rh/C. If you use Pd/C, you must use high temperature (60–80°C) and high pressure (>20 bar), which increases the risk of side reactions (such as hydrogenolysis of the hydroxyl group).

Q: Why is the product not solidifying? A: The free base is likely a viscous oil or low-melting solid. For easier handling and storage, convert it to the Hydrochloride (HCl) salt or Fumarate salt . Dissolve the oil in ethanol and add the corresponding acid.

Q: How do I remove the acetic acid completely? A: Acetic acid can be difficult to remove by evaporation alone. It is best removed chemically during the workup by basifying to pH > 12. This converts AcOH to Sodium Acetate (water-soluble) and the piperidine to the free base (organic soluble).

Q: Is the hydroxyl group at risk of reduction? A: Primary alcohols are generally stable under these conditions. However, benzyl-like alcohols (attached directly to the ring) are labile. In this molecule, the ethanol chain is attached to the ring, making it a "homo-benzylic" position equivalent. It is relatively stable, but avoid Pd/C at high temperatures to prevent deoxygenation to the ethyl-ethyl-piperidine analog.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Yathirajan, H. S., et al. (2005).[7] "2-(5-Ethylpyridin-2-yl)ethanol".[7][8][9] Acta Crystallographica Section E, E61, o492-o493.[7] Link (Source for precursor structure and properties).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry. (Discusses reduction stereoselectivity).

Sources

Purification techniques for crude 2-(piperidin-2-yl)ethanol products

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of crude 2-(piperidin-2-yl)ethanol. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile chiral building block. The presence of impurities can significantly impact the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides in-depth, field-proven insights into common purification challenges and offers robust, validated protocols to achieve high purity.

2-(Piperidin-2-yl)ethanol is a chiral amino alcohol widely used in the synthesis of pharmaceuticals, such as CDK2 inhibitors and other complex alkaloids.[1][2] It is typically synthesized on an industrial scale via the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine.[2] This synthesis, while effective, can introduce several process-related impurities that must be removed. This guide addresses these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-(piperidin-2-yl)ethanol?

A1: The impurity profile of crude 2-(piperidin-2-yl)ethanol is highly dependent on the synthetic route. For the common method of hydrogenating 2-pyridineethanol, the primary impurities include:

Impurity NameStructureOrigin & Scientific Rationale
N-methyl-2-(2-hydroxyethyl)piperidine N-CH₃ substituted piperidine ringA problematic byproduct formed during catalytic hydrogenation, particularly when using methanol as a solvent or certain catalysts. Its formation can be suppressed by conducting the reaction in the presence of another amine, like piperidine itself, and using controlled temperatures.[3][4][5]
Unreacted 2-Pyridineethanol Pyridine ring instead of piperidineIncomplete hydrogenation of the starting material. Its presence indicates that the reaction has not gone to completion.
1-[2-(2-Piperidinyl)ethyl]-piperidine (PEP) Dimeric piperidine structureA byproduct that can form under certain hydrogenation conditions.[5]
Residual Catalyst e.g., Palladium, Ruthenium, RhodiumHeterogeneous catalysts used in the hydrogenation process (e.g., Pd/C, RuO₂) can leach into the product mixture and must be removed by filtration.[3]
Residual Solvents e.g., Ethanol, Methanol, WaterSolvents used during the synthesis or workup procedures.[3][5]

Q2: What are the main challenges in purifying 2-(piperidin-2-yl)ethanol?

A2: The primary challenges are rooted in its physicochemical properties:

  • High Boiling Point: The atmospheric boiling point is approximately 234°C, which can lead to thermal decomposition if distillation is attempted at atmospheric pressure.[6]

  • Basicity: The piperidine nitrogen is basic (pKa ≈ 11.1).[] This can cause strong interactions with acidic silica gel during column chromatography, leading to significant peak tailing and potential irreversible adsorption.[8]

  • High Polarity & Water Solubility: The presence of both a secondary amine and a primary alcohol group makes the molecule highly polar and readily soluble in water, which can complicate extractions from aqueous media.[]

  • Chirality: As a chiral molecule, separating the (R) and (S) enantiomers requires specialized techniques, most commonly the formation and crystallization of diastereomeric salts.[1][2][9]

Q3: Which purification technique is most suitable for my crude product?

A3: The optimal technique depends on the scale, the nature of the impurities, and the desired purity level.

TechniqueBest ForProsCons
Vacuum Distillation Removing non-volatile impurities (salts, catalyst residue) and high-boiling byproducts on a large scale.Efficient for large quantities; good for removing baseline impurities.Requires specialized equipment; risk of thermal degradation if not controlled properly; will not separate compounds with close boiling points.
Crystallization Removing a wide range of impurities; chiral resolution (as a diastereomeric salt).Can yield very high purity material; effective for both chemical and enantiomeric purification.[1][9]Finding a suitable solvent system can be challenging; the free base is a low-melting solid (38-40°C), which may "oil out" instead of crystallizing.[6]
Flash Chromatography Small to medium scale purification; separating compounds with different polarities (e.g., starting material from product).High resolution for a variety of impurities.Can be labor-intensive; the basicity of the product requires a modified mobile phase to prevent tailing; potential for product loss on the column.[8]

Purification & Troubleshooting Guides

Workflow for Purification Method Selection

G cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Execution & Analysis A Analyze Crude Product (TLC, GC, NMR) B Identify Major Impurities (e.g., Non-volatile, Polar, Isomeric) A->B C Non-volatile or high-boiling impurities? (Large Scale) B->C D Chiral or high chemical purity needed? B->D E Polar impurities? (Small/Medium Scale) B->E F Vacuum Distillation C->F G Crystallization (Salt Formation) D->G H Flash Chromatography (Base-modified eluent) E->H I Assess Purity (>99%?) F->I G->I H->I J Pure Product I->J Yes K Further Purification Needed I->K No

Caption: Decision workflow for purification.

Purification by Vacuum Distillation

This method is ideal for the initial cleanup of large batches of crude product to remove catalyst residues, salts, and high-boiling oligomeric impurities.

Experimental Protocol: Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is thoroughly dried and joints are properly sealed with vacuum grease. Use a short-path distillation head for efficiency.

  • Charging the Flask: Add the crude 2-(piperidin-2-yl)ethanol to the distillation flask, no more than two-thirds full. Add a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap. Gradually reduce the pressure to the target level (e.g., 1-10 mmHg).

  • Heating: Once the vacuum is stable, begin gently heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. For 2-(piperidin-2-yl)ethanol, this will be significantly lower than its atmospheric boiling point of 234°C.[6]

  • Completion: Stop the distillation when the temperature begins to drop or when only a small, tarry residue remains.

  • Cool Down: Allow the entire apparatus to cool to room temperature before slowly venting the system to atmospheric pressure to prevent glassware from cracking.

Troubleshooting Guide: Vacuum Distillation
ProblemPossible Cause(s)Recommended Solution
Bumping / Unstable Boiling 1. Vacuum is not stable (leaks).2. Heating is too rapid.3. Insufficient agitation.1. Check all joints and seals for leaks.2. Heat the flask gradually.3. Ensure the stir bar is spinning at an adequate speed.
Product is Decomposing (Darkening) 1. Temperature is too high.2. Pressure is not low enough.1. Reduce the heating mantle temperature.2. Improve the vacuum to allow distillation at a lower temperature. A lower pressure significantly reduces the boiling point.[10]
No Product Distilling 1. The vacuum is too high for the temperature.2. A blockage in the condenser or distillation head.1. Gradually increase the heating mantle temperature.2. Turn off the heat, cool the system, vent, and inspect for any blockages.

Purification by Crystallization (as a Salt)

Crystallization is a powerful technique for achieving high chemical purity. For 2-(piperidin-2-yl)ethanol, which is a low-melting solid, converting it to a salt (e.g., a hydrochloride or a diastereomeric salt for chiral resolution) often yields a more crystalline material that is easier to handle.[1][10]

Experimental Protocol: Salt Crystallization
  • Dissolution: Dissolve the crude 2-(piperidin-2-yl)ethanol free base in a suitable solvent, such as isopropanol or ethanol.[11]

  • Salt Formation: Slowly add a stoichiometric amount of a solution of the desired acid (e.g., HCl in isopropanol for the hydrochloride salt, or a chiral acid like N-acetyl-L-leucine in methanol for chiral resolution) with stirring.[1][9]

  • Induce Crystallization: The salt may precipitate immediately. If not, heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature. Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Maturation: For optimal crystal growth and purity, allow the slurry to stand at room temperature or in a refrigerator (2-8°C) for several hours or overnight.

  • Filtration & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove the impure mother liquor.

  • Drying: Dry the purified salt crystals under vacuum.

  • Liberation of Free Base (Optional): To recover the purified free base, dissolve the salt in water, basify the solution with a strong base (e.g., NaOH), and extract the product with an organic solvent like dichloromethane.[1]

Troubleshooting Guide: Crystallization
ProblemPossible Cause(s)Recommended Solution
Product "Oils Out" Instead of Crystallizing 1. The solution is supersaturated, and the product is coming out of solution above its melting point.2. Impurities are inhibiting crystal formation.1. Re-heat the mixture to dissolve the oil, add slightly more solvent to reduce saturation, and cool very slowly.2. Attempt purification by another method (e.g., chromatography) first to remove the problematic impurities.
No Crystals Form Upon Cooling 1. The solution is not sufficiently saturated.2. The chosen solvent is not appropriate.1. Evaporate some of the solvent under reduced pressure and attempt to cool again.2. Try adding a co-solvent in which the product is less soluble (an anti-solvent) dropwise until turbidity persists.
Low Purity After Crystallization 1. Impurities are co-crystallizing with the product.2. Inefficient removal of mother liquor.1. Perform a second recrystallization, potentially from a different solvent system. Slower cooling rates promote the formation of purer crystals.[12]2. Ensure the crystal cake is washed thoroughly with cold, fresh solvent during filtration.

Purification by Flash Column Chromatography

Flash chromatography is excellent for separating impurities with different polarities on a small to medium scale. Due to the basic nature of 2-(piperidin-2-yl)ethanol, a modified eluent is critical for success.

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives the product a retention factor (Rƒ) of ~0.2-0.4. A common starting point is a mixture of dichloromethane and methanol. Crucially, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent to prevent peak tailing. [8]

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. For better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column bed.

  • Elution: Begin elution with the mobile phase, maintaining a constant flow rate with positive pressure (flash).

  • Fraction Collection: Collect the eluate in a series of test tubes or vials.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(piperidin-2-yl)ethanol.

Troubleshooting Guide: Flash Column Chromatography

G cluster_0 Problem cluster_1 Primary Cause cluster_2 Solutions A Severe Peak Tailing & Low Recovery B Strong interaction between basic product and acidic silanol groups on silica surface A->B C Add Basic Modifier to Eluent (0.5-1% Triethylamine or NH4OH) B->C Most Common Fix D Use Deactivated Silica (e.g., alumina, basic) B->D Alternative Stationary Phase E Reduce Residence Time (Use faster flow rate) B->E Kinetic Approach

Caption: Troubleshooting peak tailing in chromatography.

ProblemPossible Cause(s)Recommended Solution
Poor Separation / Overlapping Fractions 1. Column was overloaded with crude material.2. The chosen eluent is too polar.1. Use a higher ratio of silica to crude product (a common rule of thumb is at least 30:1 by weight).[8]2. Reduce the polarity of the eluent (e.g., decrease the percentage of methanol) to increase the separation between spots on TLC.
Product is Stuck on the Column 1. The eluent is not polar enough.2. Irreversible binding to the silica gel.1. Gradually increase the polarity of the mobile phase (gradient elution).2. Ensure a basic modifier is present in the eluent. If the product is still not eluting, it may have degraded on the silica.
Presence of an Unknown Spot in Pure Fractions 1. The product is degrading on the silica gel.2. A co-eluting impurity was not visible on the initial TLC.1. Minimize the time the compound spends on the column by running the chromatography faster. Consider a different purification method if instability is confirmed.[8]2. Use a different TLC stain or analytical method (e.g., GC-MS) to analyze fractions and re-combine them more selectively.

References

  • PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. (2008).
  • Eli, L. (2001). Process for preparing 2-piperidineethanol compounds.
  • Conti, P., et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules. [Link]

  • Eli, L. (2006). PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES.
  • Eli, L. (2006). PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS. European Patent Office. [Link]

  • D'Arrigo, P., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Norgen Biotek Corp. (n.d.). Troubleshooting Guide Contents. Norgen Biotek Corp. [Link]

  • Eli, L. (2000). PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS. WIPO.
  • Conti, P., et al. (2016). Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. University of Milan Archive. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Piperidin-2-ylethanol. PubChem Compound Database. [Link]

  • Manivannan, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

Sources

Technical Support Center: Overcoming Challenges in the Hydrogenation of 2-Pyridineethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrogenation of 2-pyridineethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to achieve successful and reproducible outcomes in your laboratory.

Introduction: The Significance and Challenges of 2-Pyridineethanol Hydrogenation

The conversion of 2-pyridineethanol to 2-piperidineethanol is a critical step in the synthesis of numerous pharmaceutical and agrochemical compounds. The resulting piperidine moiety is a prevalent structural motif in many FDA-approved drugs.[1] While catalytic hydrogenation is the most direct and atom-economical method for this transformation, it is not without its challenges.[2] The inherent aromaticity of the pyridine ring necessitates potent catalytic systems, often involving high pressures and temperatures.[2][3] Furthermore, the Lewis basic nitrogen atom in both the starting material and the product can act as a catalyst poison, hindering the reaction.[2][4]

This guide will address the common hurdles encountered during this process, offering scientifically grounded solutions and practical protocols to enhance your success.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to address specific issues you may encounter during the hydrogenation of 2-pyridineethanol.

Issue 1: Incomplete or Sluggish Reaction

Question: My hydrogenation of 2-pyridineethanol is very slow or does not go to completion. What are the likely causes and how can I resolve this?

Answer: This is a common problem, often stemming from catalyst deactivation or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

1. Catalyst Poisoning by the Pyridine Nitrogen:

  • The "Why": The lone pair of electrons on the nitrogen atom of the pyridine ring can strongly coordinate to the active sites of the metal catalyst (e.g., Pd, Pt, Rh), effectively "poisoning" it and preventing it from catalyzing the hydrogenation.[4] The product, 2-piperidineethanol, is also a Lewis base and can contribute to this inhibition.[5]

  • The Solution: Acidic Additives. The most effective strategy is to add a stoichiometric amount of an acid to the reaction mixture. This protonates the pyridine nitrogen, forming a pyridinium salt. The positive charge on the nitrogen withdraws electron density from the ring, making it more susceptible to reduction and, crucially, prevents the lone pair from binding to and deactivating the catalyst.[4][6]

    • Recommended Acids: Glacial acetic acid is a common and effective choice.[7] Stronger acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can also be used.[6]

2. Inadequate Reaction Conditions:

  • The "Why": The aromaticity of the pyridine ring makes it inherently stable. Overcoming this stability often requires sufficient energy input in the form of temperature and hydrogen pressure.[7][8]

  • The Solution: Optimizing Temperature and Pressure.

    • Pressure: Increasing hydrogen pressure generally enhances the rate of hydrogenation. Pressures in the range of 50-100 bar (or higher) are often employed for pyridine ring saturation.[7][8] For instance, some procedures for 2-pyridineethanol hydrogenation specify pressures of at least 35.5 bar (500 psig), with ranges of 104.5 to 346 bar (1500 to 5000 psig) also being reported.[9]

    • Temperature: Elevating the temperature can also accelerate the reaction. However, be cautious, as excessive heat can lead to side reactions (see Issue 2). A typical temperature range for this reaction is between 100°C and 120°C.[9]

3. Inappropriate Catalyst Choice or Loading:

  • The "Why": Not all hydrogenation catalysts are equally effective for pyridine reduction. The choice of metal and support can significantly impact activity.

  • The Solution: Catalyst Screening and Loading Adjustment.

    • Effective Catalysts: Rhodium (e.g., Rh/C, Rh₂O₃) and Ruthenium (e.g., Ru/C, RuO₂) are often highly effective for pyridine hydrogenation.[1][9] Platinum-based catalysts like PtO₂ (Adams' catalyst) are also widely used, particularly in acidic media.[2][7] Palladium on carbon (Pd/C) can also be effective, often in the presence of an acid.[2][9]

    • Increasing Catalyst Loading: In some cases, simply increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can compensate for partial deactivation and improve conversion.[6]

Issue 2: Formation of Undesired Byproducts

Question: I am observing significant byproduct formation in my reaction. How can I improve the selectivity towards 2-piperidineethanol?

Answer: Byproduct formation is a key challenge that can complicate purification and reduce yield. Here are the most common side reactions and strategies to mitigate them:

1. N-Methylation of the Piperidine Product:

  • The "Why": When using methanol as a solvent, the catalyst can sometimes facilitate the N-methylation of the newly formed 2-piperidineethanol, leading to the formation of N-methyl-2-(2-hydroxyethyl)piperidine.

  • The Solution: Solvent Choice and Amine Additives.

    • Avoid Methanol: If N-methylation is observed, switching to a different solvent such as ethanol, water, or acetic acid is recommended.[7][9]

    • Amine Additives: The addition of another amine (that is not the starting material or product) to the reaction mixture can significantly suppress the formation of N-methylated byproducts.[10][11] Piperidine itself can be used as a co-solvent for this purpose.[12]

2. Hydrogenolysis of the C-O Bond:

  • The "Why": Under harsh conditions (high temperature and pressure), the carbon-oxygen bond in the ethanol side chain can be cleaved, a process known as hydrogenolysis, leading to the formation of 2-ethylpiperidine.

  • The Solution: Milder Reaction Conditions.

    • Lower Temperature and Pressure: Employ the mildest conditions that still afford a reasonable reaction rate. This often involves a careful optimization of temperature and pressure.[6]

    • Catalyst Selection: Some catalysts may be more prone to promoting hydrogenolysis than others. If this is a persistent issue, screening different catalysts (e.g., comparing Rh/C to Pd/C) may be beneficial.

3. Incomplete Reduction to Tetrahydropyridine Intermediates:

  • The "Why": The hydrogenation of pyridine to piperidine proceeds through partially saturated intermediates, such as tetrahydropyridines.[13][14] If the reaction is stopped prematurely or the catalyst deactivates, these intermediates may be present in the final product mixture.

  • The Solution: Ensure Complete Reaction.

    • Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or by observing hydrogen uptake in a high-pressure reactor.[2][7]

    • Address Catalyst Deactivation: If the reaction stalls, the root cause of catalyst deactivation (likely poisoning) should be addressed as described in Issue 1.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the hydrogenation of 2-pyridineethanol?

There is no single "best" catalyst, as the optimal choice can depend on the specific reaction conditions and desired outcome. However, Ruthenium and Rhodium catalysts are generally considered highly active for pyridine ring hydrogenation.[1][9] Platinum oxide (PtO₂) in acetic acid is also a very common and effective system.[7]

Q2: Why is an acidic solvent like acetic acid often used?

As detailed in the troubleshooting guide, acetic acid serves two primary purposes:

  • It protonates the pyridine nitrogen, preventing catalyst poisoning.[4]

  • It activates the pyridine ring towards reduction.[7]

Q3: Can I run this reaction at atmospheric pressure?

Due to the aromatic stability of the pyridine ring, hydrogenation to piperidine typically requires elevated hydrogen pressure.[7][8] Achieving complete conversion at atmospheric pressure is generally not feasible with standard heterogeneous catalysts.

Q4: How do I safely handle the hydrogenation catalysts after the reaction?

Used hydrogenation catalysts, particularly Palladium on carbon (Pd/C), can be pyrophoric, meaning they can spontaneously ignite when exposed to air, especially when dry. Always keep the catalyst wet with solvent during filtration (e.g., through Celite®).[6] Quench the filtered catalyst carefully with water before disposal according to your institution's safety guidelines.

Q5: My starting material also has another reducible functional group (e.g., a nitro group or an alkene). How can I selectively hydrogenate the pyridine ring?

This is a significant challenge in chemoselectivity. Generally, pyridine ring hydrogenation requires harsher conditions than the reduction of many other functional groups.[6] Therefore, it is often more feasible to first reduce the other functional group under milder conditions (e.g., using Pd/C at low pressure for a nitro group reduction) and then subject the resulting intermediate to the more forcing conditions required for pyridine ring saturation.[6]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of 2-Pyridineethanol using PtO₂

This protocol provides a general method for the hydrogenation of 2-pyridineethanol using Adams' catalyst.

Materials:

  • 2-Pyridineethanol (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[2]

  • Glacial acetic acid (solvent)[2]

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Charge the high-pressure reactor vessel with 2-pyridineethanol and glacial acetic acid.[2]

  • Catalyst Addition: Under a stream of inert gas, carefully add the PtO₂ catalyst.[2]

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[7]

    • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature to 80°C).[7][8]

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with inert gas.

    • Carefully open the reactor and dilute the reaction mixture with a suitable solvent (e.g., ethanol).

    • Filter the mixture through a pad of Celite® to remove the catalyst, ensuring the filter cake remains wet.[6]

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Neutralize the residue by carefully adding saturated NaHCO₃ solution until the pH is basic.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-piperidineethanol.[2]

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

Data and Diagrams

Table 1: Comparison of Catalysts for Pyridine Hydrogenation
CatalystTypical ConditionsAdvantagesDisadvantages
PtO₂ (Adams') Acetic acid, 50-70 bar H₂, RT-80°C[7]Widely used, effective for many substituted pyridines.May require acidic conditions.
Rh/C or Rh₂O₃ TFE or HFIP solvent, 5 bar H₂, 40°C[1]Highly active under mild conditions, good functional group tolerance.[1]Rhodium is a costly precious metal.
Ru/C or RuO₂ Various solvents, 35-346 bar H₂, 100-150°C[9]Very effective, can be used at high pressures for difficult substrates.May require higher temperatures and pressures.
Pd/C Acidic additive, 30-50°C, 6 bar H₂[15]Common and cost-effective.Often requires an acidic additive to prevent poisoning.[6]

TFE = Trifluoroethanol, HFIP = Hexafluoroisopropanol

Diagrams

Workflow for Troubleshooting Incomplete Hydrogenation

Caption: Troubleshooting workflow for incomplete hydrogenation.

Mechanism of Catalyst Poisoning and Prevention

G cluster_0 Without Acid: Catalyst Poisoning cluster_1 With Acid: Catalyst Protection Pyridine Pyridine (N lone pair) Catalyst Catalyst Active Site Pyridine->Catalyst Coordinates to metal Poisoned Deactivated Catalyst Catalyst->Poisoned Pyridine2 Pyridine Pyridinium Pyridinium Salt (N+) Pyridine2->Pyridinium Protonation H_plus H+ (from Acid) H_plus->Pyridinium Protonation Catalyst2 Catalyst Active Site Pyridinium->Catalyst2 No coordination Active Active Catalyst Catalyst2->Active

Sources

Pioglitazone Synthesis Technical Support Center: Troubleshooting & Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Pioglitazone and its intermediates. As a Senior Application Scientist, I have designed this knowledge base to move beyond generic procedures. Here, we address the mechanistic causality behind common synthetic failures, providing you with self-validating protocols and data-driven optimization strategies to ensure high-yield, high-purity production of pioglitazone hydrochloride.

Process Overview & Pathway Visualization

The synthesis of pioglitazone typically follows a convergent approach. The critical stages involve the etherification of a pyridine derivative, a Knoevenagel condensation to build the thiazolidinedione (TZD) core, and a highly chemoselective reduction of the resulting benzylidene double bond[1].

PioglitazoneSynthesis SM 2-(5-ethylpyridin-2-yl)ethanol + p-fluorobenzaldehyde Rxn1 Etherification (Base, DMF or Flow KOH) SM->Rxn1 Int1 4-[2-(5-ethylpyridin-2-yl)ethoxy] benzaldehyde Rxn1->Int1 IPC: HPLC >95% Rxn2 Knoevenagel Condensation (+ 2,4-Thiazolidinedione) Int1->Rxn2 Int2 Benzylidene Intermediate Rxn2->Int2 IPC: Water removal Rxn3 Chemoselective Reduction (NaBH4 / CoCl2) Int2->Rxn3 FB Pioglitazone Free Base Rxn3->FB IPC: Color change (Black) Rxn4 Salt Formation (HCl, H2O/EtOH) FB->Rxn4 API Pioglitazone Hydrochloride Rxn4->API Crystallization

Workflow of pioglitazone synthesis from 2-(5-ethylpyridin-2-yl)ethanol to hydrochloride salt.

Experimental Optimization Data

To facilitate rapid decision-making, the following table summarizes the quantitative optimization data for the three critical synthetic steps, comparing traditional batch methods against advanced methodologies[2][3][4].

Reaction StepMethodology / ReagentsTemp (°C)TimeYield (%)Purity (%)Key Advantage
Etherification Batch (NaH, DMF)0 to 254 h75–80>95Standard laboratory scale
Etherification Continuous Flow (KOH cartridge)22024 min~92>98Eliminates pyrophoric NaH; high throughput[2]
Knoevenagel Batch (Piperidine, EtOH)78 (Reflux)6 h77–95>95High conversion of aldehyde[4]
Reduction NaBH₄ / CoCl₂, NaOH10 to 202 h85–90>99Excellent chemoselectivity; avoids catalyst poisoning[1]
Reduction H₂, Pd/C (1 bar)2512 h63–73>90Reagent-free reduction, but risks sulfur poisoning[4]

Troubleshooting & FAQs

Module 1: Etherification (Coupling Step)

Q: Why am I seeing low yields and unreacted p-fluorobenzaldehyde during the etherification step? A: Causality: The alkoxide formation from 2-(5-ethylpyridin-2-yl)ethanol requires a sufficiently strong and dry base. If your Sodium Hydride (NaH) is degraded by atmospheric moisture, alkoxide generation will be incomplete. Furthermore, the presence of water induces a competitive Cannizzaro reaction or hydrolysis of the p-fluorobenzaldehyde. Solution: Ensure strictly anhydrous conditions. Alternatively, transition to a continuous flow microreactor setup utilizing a packed KOH cartridge. Continuous flow minimizes residence time (down to ~24 minutes) and suppresses side reactions, pushing yields above 90% without the need for pyrophoric NaH[2][5].

Module 2: Knoevenagel Condensation

Q: The condensation with 2,4-thiazolidinedione (TZD) yields a dark, gummy residue instead of a clean precipitate. How can I resolve this? A: Causality: TZD is prone to self-condensation, and the aldehyde intermediate can polymerize under prolonged exposure to harsh basic conditions and high heat. The "gum" is a complex mixture of these degradation products. Solution: Shift the equilibrium dynamically. Use a milder base catalyst (such as piperidine acetate) and employ a Dean-Stark trap to continuously remove the water byproduct. For rapid screening, microwave-assisted synthesis (250 W for 5 mins) has been shown to drastically reduce reaction times, thereby preventing thermal degradation and yielding clean TZD derivatives[6].

Module 3: Benzylidene Reduction (The Critical Step)

Q: Catalytic hydrogenation (Pd/C) of the benzylidene intermediate is causing stalled reactions or over-reduction. What is a reliable alternative? A: Causality: The sulfur atom inherent in the thiazolidinedione ring acts as a potent Lewis base that aggressively binds to and poisons palladium catalysts, leading to stalled reactions[4]. Conversely, increasing hydrogen pressure to force the reaction often leads to the unwanted reduction of the pyridine ring. Solution: Utilize a highly chemoselective reduction using Sodium Borohydride (NaBH₄) catalyzed by Cobalt(II) Chloride (CoCl₂)[1][3]. This combination generates a transient, heterogeneous cobalt boride (Co₂B) species in situ. Cobalt boride selectively coordinates to the conjugated exocyclic double bond and facilitates hydride transfer without affecting the TZD sulfur or the pyridine aromaticity[1][3].

Validated Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) allow the operator to verify the mechanistic success of the reaction in real-time.

Protocol A: Continuous Flow Etherification

Objective: Synthesize 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde with high throughput.

  • Preparation: Prepare Stock Solution A: 2-(5-ethylpyridin-2-yl)ethanol (0.25 M) in anhydrous DMF. Prepare Stock Solution B: p-fluorobenzaldehyde (0.28 M) in anhydrous DMF[2].

  • System Priming: Flush the continuous flow system (equipped with a T-mixer and a packed bead KOH cartridge, id = 7 mm, length = 150 mm) with anhydrous DMF[5].

  • Execution: Introduce Stock A and Stock B into the T-mixer using dual syringe pumps at an equal flow rate of 100 µL/min[5].

  • Reaction: Pass the mixed stream through the KOH cartridge maintained at 220 °C (system pressure ~32 bar)[2].

  • Self-Validation Check (IPC): Analyze the outflow via GC-MS or HPLC. The disappearance of the p-fluorobenzaldehyde peak (<2% remaining) validates successful substitution[5].

  • Isolation: Quench the collected outflow with water, extract with ethyl acetate, and concentrate under reduced pressure to yield the intermediate.

Protocol B: Chemoselective Reduction of the Benzylidene Intermediate

Objective: Reduce 5-{4-[2-(5-ethylpyridin-2-yl)ethoxy]benzylidene}-2,4-thiazolidinedione to Pioglitazone free base.

  • Dissolution: Suspend the benzylidene intermediate (1.0 eq) and CoCl₂ hexahydrate (0.1 eq) in a solvent mixture of methanol and 10% aqueous NaOH[1][3].

  • Thermal Control: Cool the reaction vessel to 0–5 °C. Mechanistic Note: This is critical to prevent the rapid, non-productive hydrolysis of NaBH₄.

  • Catalyst Generation & Reduction: Add NaBH₄ (3.0 eq) portion-wise over 1 hour.

    • Self-Validation Check (IPC - Critical): Upon addition of NaBH₄, the pink/purple solution MUST turn jet black, accompanied by hydrogen evolution. This black precipitate is the active cobalt boride (Co₂B) catalyst. If the solution remains pink, the borohydride is degraded, and the reduction will fail.

  • Maturation: Allow the reaction to warm to 10–20 °C and stir for 2 hours[3].

  • Quenching & Isolation: Quench the reaction by carefully adding glacial acetic acid until the pH reaches 6.0. Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and evaporate to yield pioglitazone free base[1].

  • Salt Formation: Dissolve the free base in water heated to 80 °C. Add concentrated HCl and stir for 10 minutes to obtain a clear solution. Cool slowly to 5 °C to crystallize Pioglitazone Hydrochloride[1].

References

  • Pioglitazone - New Drug Approvals newdrugapprovals.org
  • The Assembly of Integrated Continuous Flow Platform for on-demand Rosiglitazone and Pioglitazone Synthesis rsc.org
  • Optimization of the Reduction of a 5-Benzylidenethiazolidine-2,4-dione Derivative Supported by the Reaction Response Surface Analysis: Synthesis of Pioglitazone Hydrochloride acs.org
  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Tre
  • Process for the synthesis of pioglitazone hydrogen chloride (WO2005058827A1)
  • The Assembly of Integrated Continuous Flow Platform for on-demand Rosiglitazone and Pioglitazone Synthesis (Extended Data)

Sources

Reducing byproducts in the synthesis of piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Troubleshooting & Optimization Guide

To: Research & Development Division From: Senior Application Scientist, Process Chemistry Support Subject: Minimizing Byproducts and Optimizing Selectivity in Piperidine Scaffolds

Executive Summary

Piperidine rings are the structural core of over 12,000 clinically used drugs, yet their synthesis is frequently plagued by three specific failure modes: incomplete reduction (tetrahydropyridines), dimerization (during reductive amination), and uncontrolled stereochemistry (cis/trans mixtures).

This guide abandons generic advice in favor of root-cause analysis. It treats your reaction flask as a system of competing rates, where "purity" is simply the suppression of faster, unwanted pathways.

Module 1: Heterogeneous Hydrogenation of Pyridines

The Workhorse Method: Converting Pyridines to Piperidines

User Reported Issue #101: "My reaction stalls at 60% conversion, and adding more catalyst doesn't help. NMR shows starting material and tetrahydropyridine intermediates."

Root Cause Analysis: The nitrogen atom in pyridine has a lone pair that binds strongly to the metal catalyst surface (Pd, Pt, or Rh). This "poisons" the active sites, preventing hydrogen adsorption. Simply adding more catalyst only provides fresh surface area to be immediately poisoned again.

Corrective Protocol: The Acid Scavenger System To prevent poisoning, you must protonate the nitrogen before it touches the catalyst.

  • Stoichiometry: Add 1.05 – 1.1 equivalents of HCl or Acetic Acid relative to the pyridine substrate.

  • Mechanism: The resulting pyridinium salt (

    
    ) cannot coordinate effectively to the metal surface via the nitrogen lone pair, leaving the aromatic ring flat and accessible for hydrogenation.
    
  • Solvent System: Switch to protic solvents (MeOH, EtOH, or Water/Acetic Acid mixtures) to stabilize the ionic intermediate.

Data: Catalyst Selectivity Matrix

CatalystPrimary UtilityRisk FactorBest For
5% Rh/C High ActivityRing Opening (Hydrogenolysis) at high TDifficult, sterically hindered pyridines
PtO₂ (Adams) High Cis-SelectivityDehalogenation (strips Cl/Br off ring)Stereodefined 2,6-disubstituted piperidines
10% Pd/C General PurposeCatalyst Poisoning (High)Simple, non-halogenated substrates
Ru/C High Pressure ToleranceLow Activity at <50 barIndustrial scale-up

Visualizing the Competitive Pathway (Graphviz)

HydrogenationPathways Pyridine Pyridine (Substrate) Poisoned Catalyst Poisoning (N-Metal Binding) Pyridine->Poisoned Neutral pH Dihydro Dihydropyridine (Unstable) Pyridine->Dihydro Acidic pH + H2 Tetrahydro Tetrahydropyridine (Enamine) Dihydro->Tetrahydro Fast Piperidine Piperidine (Target) Tetrahydro->Piperidine Rate Limiting Step RingOpen Ring Opening (Amine byproduct) Tetrahydro->RingOpen High T (>80°C)

Caption: Figure 1. The "Acid Switch." Neutral conditions favor catalyst poisoning (Red). Acidic conditions enable the reduction pathway (Blue), but excessive heat risks ring opening.

Module 2: Reductive Amination & Cyclization

The Functionalization Step: Building the Ring or Appendages

User Reported Issue #204: "I am synthesizing a piperidine via intramolecular reductive amination. I see significant dimer formation and some alcohol byproduct."

Root Cause Analysis:

  • Dimerization: The newly formed secondary amine (the piperidine product) is more nucleophilic than the starting primary amine. It reacts with the unreacted aldehyde/ketone to form a dimer.

  • Alcohol Formation: The reducing agent is reducing the ketone/aldehyde before the imine is formed.

Corrective Protocol: The "Abdel-Magid" Standard Do not use Sodium Borohydride (


) or Cyanoborohydride (

) without specific buffering. The industry standard for high-fidelity reductive amination is Sodium Triacetoxyborohydride (STAB) .

Step-by-Step Optimization:

  • Reagent: Use Sodium Triacetoxyborohydride (STAB) (

    
    ).
    
    • Why: It is sterically bulky and electron-deficient, making it selective for the iminium ion (formed from amine + ketone) and almost inert toward the neutral ketone.

  • Solvent: Use 1,2-Dichloroethane (DCE) or THF .[1] Avoid Methanol (reacts with STAB).

  • Scavenger: Add 1.0 eq of Acetic Acid . This catalyzes imine formation and ensures the intermediate is the reducible iminium species.

  • Order of Addition (Critical):

    • Bad: Ketone + Reductant -> then Amine.[2] (Causes reduction to alcohol).[3]

    • Good: Ketone + Amine + Acid -> Stir 30 mins -> Add STAB.

Troubleshooting Decision Tree (Graphviz)

ReductiveAmination Start Reductive Amination Issue Byproduct Identify Major Byproduct Start->Byproduct Alcohol Alcohol (Reduced Ketone) Byproduct->Alcohol Ketone reduced Dimer Dimer / Tertiary Amine Byproduct->Dimer Product reacts FixAlcohol Fix: Reductant is too strong. Switch NaBH4 -> STAB or pre-form imine with Ti(OiPr)4 Alcohol->FixAlcohol FixDimer Fix: Product is competing. Dilute reaction (0.05 M). Add amine slowly to ketone. Dimer->FixDimer

Caption: Figure 2. Troubleshooting logic for reductive amination. STAB = Sodium Triacetoxyborohydride.[4][5]

Module 3: Stereocontrol (Cis/Trans Selectivity)

The Fine Tuning: 2,6-Disubstituted Piperidines

User Reported Issue #309: "I need the cis-2,6-disubstituted piperidine, but I'm getting a 1:1 mixture of cis/trans."

Technical Insight: Hydrogenation is a surface phenomenon. In theory, the aromatic ring adsorbs flat, and hydrogens are added from the bottom (syn-addition), leading to the cis isomer (the "all-up" or "all-down" configuration). However, if the ring partially desorbs and flips, or if the temperature allows thermodynamic equilibration, you get the trans isomer.

Protocol for Maximizing Cis-Selectivity:

  • Catalyst: Use PtO₂ (Adams' Catalyst) or Rh/C . Palladium often allows more ring "breathing" (equilibration).

  • Solvent: Use Acetic Acid .[6] It promotes the formation of the catalyst-substrate complex that favors one-sided addition.

  • Temperature: Keep it LOW (< 40°C). High temperature provides the energy required for the ring to flip (invert) at the nitrogen center or via enamine tautomerization, leading to the thermodynamic trans product.

  • Pressure: High pressure (>50 bar) forces the reaction to completion quickly, "locking in" the kinetic cis product before it can equilibrate.

Frequently Asked Questions (FAQ)

Q: I have successfully synthesized piperidine, but I cannot separate it from the pyridine impurity. Distillation isn't working. A: Piperidine and pyridine form a constant-boiling azeotrope (approx. 106°C).[6] You cannot separate them by simple distillation.

  • Fix: Exploit the basicity difference. Piperidine (

    
    ) is much more basic than pyridine (
    
    
    
    ).
    • Dissolve mixture in an organic solvent (e.g., Ether).

    • Wash with dilute acid (pH ~6). Piperidine protonates and goes into water; Pyridine stays in organic.

    • Alternatively, treat with

      
      .[6] Piperidine forms a solid carbonate salt; Pyridine does not.[6] Filter the solid.[6]
      

Q: My piperidine product turns yellow/brown upon storage. A: This is oxidation forming N-oxides or imine impurities.

  • Fix: Store under Argon/Nitrogen. If already colored, distill over KOH or

    
     under reduced pressure to remove the oxidized impurities.
    

Q: I am using NaBH4 for reductive amination because STAB is too expensive for my scale. How do I make it work? A: You must use a two-step protocol.

  • Reflux amine + ketone in MeOH with molecular sieves (or

    
    ) for 4-12 hours to ensure 100% imine formation.
    
  • Cool to 0°C.

  • Then add

    
    .[2][4] If you add 
    
    
    
    while free ketone exists, you will get the alcohol byproduct.
References
  • Abdel-Magid, A. F., et al. (1996).[2][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link

  • Hegedűs, L., et al. (2022).[8] "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles." Reaction Chemistry & Engineering. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Stereoselectivity in Piperidine Reactions." BenchChem Knowledge Base. Link

Sources

HeteroTech Support Center: Advanced Troubleshooting for Heterocyclic Synthesis

[1]

Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: HET-SYN-2024-X Subject: Diagnostics and Recovery Protocols for Heterocyclic Methodologies[1]

Welcome to the HeteroTech Support Interface

You have reached the Tier 3 Technical Support for heterocyclic chemistry. This guide addresses the "silent killers" of heterocyclic synthesis: catalyst deactivation, regiochemical scrambling, and purification failure.[1] Unlike standard carbocyclic chemistry, heterocycles possess lone pairs and high polarity that actively fight against standard protocols.[1]

Below are the four most common "Error Codes" reported by medicinal chemists, accompanied by mechanistic root cause analysis and recovery workflows.

Module 1: Palladium-Catalyzed Cross-Coupling Failure

Error Code: RXN_STALL_PD_BLACK Symptom: Suzuki or Buchwald-Hartwig reaction turns black immediately; 0% conversion of heterocyclic halide.[1]

Root Cause Analysis: The "Lone Pair" Poison

Nitrogen heterocycles (pyridines, imidazoles, thiazoles) are potent

1
Troubleshooting Protocol

Q: Why is my 2-aminopyridine substrate killing the catalyst? A: The amino group and the pyridine nitrogen form a chelate effect, displacing your ligand.

  • Immediate Fix: Switch to Precatalysts (e.g., XPhos Pd G3 or G4).[1] These ensure the active

    
     species is generated inside the reaction cycle, preventing early death.
    
  • Ligand Selection: Use bulky, electron-rich biaryl phosphines (Buchwald Ligands) or NHCs (N-Heterocyclic Carbenes).[1] The steric bulk prevents the heterocycle from coordinating to the metal center.

Q: My reaction works for phenyl bromide but fails for 2-bromopyridine. Why? A: 2-Bromopyridine is electronically unique. The C-Br bond is activated for oxidative addition, but the resulting Pd(II) species is prone to forming stable, unreactive dimers.[1]

  • Protocol Adjustment: Increase temperature to

    
     to break dimers. Use a base that doesn't coordinate (e.g., 
    
    
    or
    
    
    instead of amines).[1]
Visual Diagnostic: Pd-Cycle Failure Modes

Pd_Failure_AnalysisStartSymptom: Reaction StalledCheck_ColorIs reaction mixture black?Start->Check_ColorYes_BlackCatastrophic Deactivation(Pd Aggregation)Check_Color->Yes_BlackYesNo_ColorActive Species TrappedCheck_Color->No_ColorNoRoot1Cause: N-Coordination PoisoningYes_Black->Root1Root2Cause: Stable Dimer FormationNo_Color->Root2Sol1Solution: Use Pd-G3/G4 Precatalysts(XPhos, RuPhos)Root1->Sol1Sol2Solution: Increase Temp + Change Base (Cs2CO3)Root2->Sol2

Figure 1: Decision tree for diagnosing Palladium catalyst failure in heterocyclic substrates.

Module 2: Regioselectivity & The "Halogen Dance"

Error Code: WRONG_ISOMER_DETECTED Symptom: Lithiation of 3-bromopyridine followed by quenching yields the 4-substituted product instead of the expected 2-substituted product.

Root Cause Analysis: Thermodynamic Scrambling

This is the Halogen Dance (Base-Catalyzed Halogen Migration).

  • Kinetic Deprotonation: Occurs at the most acidic position (C2, adjacent to Nitrogen).

  • Migration: The lithiated species is unstable. It abstracts the bromine from a non-lithiated starting molecule.

  • Thermodynamic Sink: The bromine migrates to the most stable position (C4), leaving the lithium at the most stable carbanion position (C3 or C4 depending on substitution).

Troubleshooting Protocol

Q: How do I stop the bromine from moving? A: You are fighting thermodynamics. You must stay in the "Kinetic Zone."

  • Temperature: Must be strictly

    
    . At 
    
    
    , the dance is fast.
  • Base Addition: Add the base (LDA or LiTMP) to the substrate, not the other way around, to minimize the concentration of unreacted bromide available for the "dance."

  • Quench Time: Do not stir for 1 hour. Generate the anion and quench immediately (< 15 mins) with a reactive electrophile.

Q: Can I use n-Butyllithium? A: Risky. n-BuLi is nucleophilic and may attack the pyridine ring (

LDALiTMP1
Mechanism Visualization: The Halogen Dance

Halogen_DanceSM3-BromopyridineKinetic2-Li-3-Br-Pyridine(Kinetic Product)SM->Kinetic LDA, -78°CKinetic->SM Electrophile Quench(FAST)TransitionHalogen Transfer(Intermolecular)Kinetic->Transition Warm up / TimeThermo3-Li-4-Br-Pyridine(Thermodynamic Product)Transition->Thermo Rearrangement

Figure 2: The pathway of the Halogen Dance.[1] To get the kinetic product, one must quench before the rearrangement step.

Module 3: Cyclization Failures (Fischer Indole)

Error Code: LOW_YIELD_TAR_FORMATION Symptom: Reaction turns into a black tar; starting hydrazine consumed, but no indole isolated.[1]

Root Cause Analysis: Ammonia Poisoning & Acid Strength

The Fischer Indole synthesis releases

  • Inhibition: Ammonia is basic and neutralizes the acid catalyst required for the [3,3]-sigmatropic rearrangement.

  • Polymerization: Electron-rich hydrazines (e.g., methoxyphenylhydrazine) are prone to oxidative polymerization if the acid is too strong or the solvent contains oxygen.

Troubleshooting Protocol

Q: I am using 4-methoxyphenylhydrazine and getting 10% yield. Why? A: Electron-donating groups (EDGs) destabilize the N-N bond, making the hydrazine fragile.

  • Fix: Use a weaker acid (e.g., 4%

    
     or Acetic Acid) instead of Polyphosphoric Acid (PPA). Perform the reaction under strict Nitrogen atmosphere to prevent oxidation.
    

Q: How do I handle the ammonia byproduct? A: If the reaction stalls, the catalyst is likely dead (neutralized).

  • Solvent Choice: Use a solvent that can reflux above

    
     (e.g., Toluene or Xylene) and use a Dean-Stark trap not just for water, but to help drive off volatile ammonia.[1]
    
  • Lewis Acids: Switch to

    
     in acetic acid. Zinc coordinates ammonia effectively, pulling it out of the equilibrium.
    
Module 4: Purification & Isolation (The "Streak")

Error Code: TLC_STREAKING Symptom: Product smears from baseline to solvent front on Silica Gel; poor separation.

Root Cause Analysis: Silanol Interactions

Silica gel is acidic (

11
Troubleshooting Protocol

Q: Should I switch to Alumina? A: Maybe. Neutral Alumina is better for acid-sensitive compounds, but it has lower resolution than silica.[1] Try modifying the silica first.

Q: What is the "Golden Ratio" for mobile phases? A: You must deactivate the silica.

  • The Triethylamine (TEA) Trick: Add 1%

    
     to your mobile phase.
    
    • Mechanism:[1][2][3][4][5] TEA is a stronger base; it binds to the acidic silanol sites, "capping" them so your product can pass through without sticking.

  • The Ammonia Trick: For very polar heterocycles, use DCM:MeOH:NH4OH (e.g., 90:9:1).[1]

Data Table: Mobile Phase Modifiers
Heterocycle TypeAcidity/BasicityRecommended ModifierStationary Phase
Pyridine/Quinoline Weak Base1% Triethylamine (TEA)Silica Gel
Imidazole/Pyrazole Moderate Base1-5% MeOH + 1%

Silica Gel
Indole/Pyrrole Acid SensitiveNone (Avoid strong acids)Neutral Alumina
Quaternary Salts Ionic0.1% TFA or Formic AcidC18 (Reverse Phase)
References
  • Catalyst Deactivation: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem Technical Support.[2][6][7][8][9]

  • Halogen Dance Mechanism: Halogen dance rearrangement. Wikipedia.

  • Fischer Indole Yields: Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [1]

  • Purification Techniques: Overcoming challenges in the purification of heterocyclic compounds. BenchChem.[2][6][7][8]

  • Regioselectivity: Regioselectivity in this heterocycle synthesis. Reddit r/OrganicChemistry Discussion.

Enhancing the stability of 2-(5-Ethylpiperidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

You are working with 2-(5-Ethylpiperidin-2-yl)ethan-1-ol , a bifunctional piperidine derivative containing both a secondary amine and a primary alcohol.[1][2] This structural duality presents a specific stability profile: while thermally robust, it is chemically labile to oxidative degradation and atmospheric carbonylation .

The Core Stability Rule: Treat this molecule as a CO₂ Scrubber . The secondary amine moiety (


) is highly nucleophilic and will rapidly react with atmospheric carbon dioxide to form carbamates. This is the #1 cause of "mysterious" mass increases and purity drops during storage.

The Self-Validating Stability System (SVS)

Do not rely on luck.[1] Use this protocol to guarantee integrity.

Phase A: The Storage Environment
ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) or Nitrogen (

)
Displaces

(prevents N-oxide formation) and

(prevents carbamate formation).[1][2] Argon is heavier than air and provides a better "blanket" for opened vials.
Temperature 2°C to 8°C (Refrigerated)Reduces kinetic rate of autoxidation.[1] Avoid freezing unless strictly necessary to prevent phase separation or freeze-thaw degradation.[1]
Container Amber Borosilicate Glass with PTFE-lined Cap Amber glass blocks UV-initiated radical formation.[1] PTFE prevents leaching of plasticizers (phthalates) which can react with the amine.
Desiccant External Only Store the vial inside a secondary jar containing activated silica gel or

.[1] The molecule is hygroscopic; water absorption catalyzes hydrolytic degradation.
Phase B: The "First-Open" Protocol

Every time you open the bottle, you introduce instability. Follow this workflow:

  • Equilibrate: Allow the sealed bottle to reach room temperature (20-25°C) before opening. Opening a cold bottle condenses atmospheric moisture directly into the product.

  • Aliquot: If you plan multiple experiments, divide the bulk material into single-use aliquots inside a glovebox or under a cone of inert gas.

  • Purge: Before re-sealing, gently flow dry Argon over the headspace for 15-30 seconds.

Degradation Pathways & Threat Matrix

The following diagram illustrates the specific chemical vulnerabilities of 2-(5-Ethylpiperidin-2-yl)ethan-1-ol.

StabilityMatrix Target 2-(5-Ethylpiperidin-2-yl) ethan-1-ol (Active API) Carbamate Ammonium Carbamate (White Solid/Crust) Target->Carbamate Nucleophilic Attack (Rapid) NOxide N-Oxide / Imines (Yellowing) Target->NOxide Radical Oxidation (Slow) Hydrate Hygroscopic Wetting (Viscosity Change) Target->Hydrate H-Bonding CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 (Light/Heat) O2->NOxide H2O Moisture (H2O) H2O->Hydrate

Figure 1: Primary degradation pathways.[1][2] Note that CO₂ absorption is the fastest and most common failure mode for secondary amines.

Troubleshooting Guide & FAQs

Scenario 1: Visual Appearance Changes

Q: My clear, viscous liquid has turned slightly yellow. Is it still usable?

  • Diagnosis: Yellowing in amines often indicates trace N-oxide formation or the presence of imines (Schiff bases) formed from the reaction of the amine with trace aldehyde impurities (oxidation of the alcohol tail).

  • Action:

    • Mild Yellowing: Likely >98% pure.[1][3] Verify with LC-MS or NMR.[1][2] Usable for non-critical steps.

    • Dark Brown/Orange: Significant degradation.[1] Purify via distillation or column chromatography before use.[1]

Q: There is a white crust on the rim of the bottle.

  • Diagnosis: This is Ammonium Carbamate formation.[1] The amine has reacted with

    
     in the air.
    
  • Action: Do not scrape this back into the bottle. Wipe the rim with a dry Kimwipe. Purge the bottle immediately with Argon. This crust is often insoluble in the parent liquid and acts as a contaminant.

Scenario 2: Analytical Anomalies

Q: My NMR spectrum shows a broad peak that wasn't there before, and the integration is off.

  • Diagnosis:

    • Water: A broad singlet around 1.5–4.0 ppm (solvent dependent) indicates hygroscopic water absorption.[1]

    • Carbamate: Look for a new carbonyl signal in

      
       NMR around 160 ppm.[1]
      
  • Solution:

    • For Water: Dry the sample over activated 4Å Molecular Sieves for 24 hours.

    • For Carbamate: Degas the sample. Heating the sample gently (40-50°C) under high vacuum can sometimes reverse carbamate formation, releasing

      
      .
      

Q: The material has solidified, but it’s supposed to be a liquid (or semi-solid).

  • Diagnosis: High purity piperidine ethanols can crystallize slowly, or they can form solid hydrates/carbamates.

  • Test: Gently warm the vial to 30-35°C.

    • Melts clear: It was just crystallized product.[1] Safe to use.

    • Remains solid/cloudy:[1][2] Contamination (Salts/Carbamates).[1]

Scenario 3: Synthesis & Handling

Q: Can I store this as a free base indefinitely?

  • Expert Insight: No. Free base secondary amines are inherently unstable over years.[1]

  • Pro-Tip: If long-term storage (>6 months) is required, convert the free base to a Hydrochloride (HCl) or Tartrate salt .[1]

    • Protocol: Dissolve amine in Ethanol/Ether

      
       Add 1.1 eq of HCl in Dioxane 
      
      
      
      Filter precipitate.
    • Result: The salt form shuts down the lone pair reactivity, preventing oxidation and

      
       absorption.
      

References

  • BuyersGuideChem . (n.d.).[1] 2-(5-Ethyl-pyridin-2-yl)ethanol properties and CAS 5223-06-3.[1][2][4][5] Retrieved October 25, 2025, from [Link]

  • National Institutes of Health (NIH) . (2025).[1] PubChem Compound Summary for CID 15144, 2-Piperidin-2-ylethanol. Retrieved October 25, 2025, from [Link]

  • Rochelle, G. T., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Retrieved from [Link][1]

  • Nielsen, C. J., et al. (2024).[6] Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine. The Journal of Physical Chemistry A. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Synthesis Routes for 2-(5-Ethylpiperidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(5-Ethylpiperidin-2-yl)ethan-1-ol is a saturated piperidine derivative primarily utilized as a chiral building block in the synthesis of pharmaceutical intermediates and alkaloids. It is the reduced form of 2-(5-ethylpyridin-2-yl)ethanol , a key intermediate in the manufacturing of the antidiabetic drug Pioglitazone .

This guide compares the two primary methodologies for accessing this target:

  • Route A: High-Pressure Catalytic Hydrogenation over Platinum Oxide (Adams' Catalyst) – The historical and laboratory standard for high conversion.

  • Route B: Industrial Catalytic Reduction over Ruthenium/Carbon (Ru/C) – A scalable alternative designed to minimize ring-opening side reactions and optimize diastereoselectivity (cis/trans ratio).

Part 1: Strategic Analysis of Synthesis Routes

Route A: High-Pressure Hydrogenation (PtO₂ / AcOH)

This route employs Platinum Oxide (PtO₂) , also known as Adams' catalyst, in an acidic medium (typically glacial acetic acid). The acidic environment protonates the pyridine nitrogen, rendering the aromatic ring more susceptible to hydride attack.

  • Mechanism: Heterogeneous catalytic hydrogenation.[1] The pyridine ring adsorbs flat onto the metal surface. Sequential addition of hydrogen occurs, typically favoring the cis diastereomer due to the "syn-addition" mechanism where hydrogen adds from the catalyst surface to the less hindered face.

  • Key Advantage: High reactivity at moderate temperatures; historically established protocol.

  • Key Limitation: High cost of Platinum; formation of "over-reduced" byproducts (ring opening) if not monitored; difficult to control precise cis/trans ratio without additives.

Route B: Industrial Reduction (Ru/C or Rh/C)

Ruthenium on Carbon (Ru/C) or Rhodium on Carbon (Rh/C) are preferred in larger-scale operations. Ruthenium, in particular, is effective for reducing pyridine rings at high pressures without causing hydrogenolysis (cleavage) of the C-N bonds or the hydroxyethyl side chain.

  • Mechanism: Similar heterogeneous surface catalysis but with different adsorption kinetics. Ruthenium often requires higher pressures (50–100 bar) but offers superior chemoselectivity, reducing the risk of side-chain cleavage.

  • Key Advantage: Lower metal cost (Ru vs Pt); robust against catalyst poisoning; better suited for scale-up in steel autoclaves.

  • Key Limitation: Requires specialized high-pressure equipment (autoclaves); slower reaction rates at low pressures compared to PtO₂.

Comparative Performance Matrix
MetricRoute A: PtO₂ / Acetic AcidRoute B: Ru/C / Alcohols
Precursor 2-(5-Ethylpyridin-2-yl)ethanol2-(5-Ethylpyridin-2-yl)ethanol
Operating Pressure 3 – 5 bar (Low/Medium)50 – 100 bar (High)
Temperature 25 – 60 °C90 – 120 °C
Solvent System Glacial Acetic Acid (Protic/Acidic)Methanol, Ethanol, or Water
Diastereoselectivity Favors cis-isomer (typically >80%)Variable (often mixed cis/trans)
Yield 85 – 95%90 – 98%
Scalability Low (Cost/Safety of acidic H₂)High (Industrial standard)

Part 2: Detailed Experimental Protocols

Precursor Synthesis (Common to Both Routes)

Context: The starting material, 2-(5-ethylpyridin-2-yl)ethanol, is synthesized via the condensation of 5-ethyl-2-methylpyridine (MEP) with formaldehyde.

  • Reagents: 5-Ethyl-2-methylpyridine, Formaldehyde (aq), Heat.

  • Conditions: 160–200°C (Autoclave).

  • Purification: Fractional distillation to separate from unreacted MEP.

Protocol A: Hydrogenation with Adams' Catalyst (PtO₂)

Target Scale: Lab Bench (10–50 g)

Materials:

  • Substrate: 2-(5-Ethylpyridin-2-yl)ethanol (10.0 g, 66 mmol)

  • Catalyst: PtO₂ (Adams' Catalyst) (0.5 g, 5 wt%)

  • Solvent: Glacial Acetic Acid (50 mL)

  • Equipment: Parr Hydrogenator (Shaker type)

Step-by-Step Workflow:

  • Preparation: Dissolve 10.0 g of the pyridine precursor in 50 mL of glacial acetic acid in the hydrogenation bottle.

  • Catalyst Addition: Carefully add 0.5 g of PtO₂. Caution: Dry PtO₂ can ignite solvent vapors; add under inert gas or wet with a small amount of acetic acid first.

  • Hydrogenation: Pressurize the vessel to 50 psi (3.4 bar) with H₂ gas. Agitate at room temperature (25°C).

  • Monitoring: Monitor H₂ uptake. The reaction is complete when the theoretical uptake (3 equivalents of H₂) is reached (approx. 4–8 hours).

  • Work-up: Filter the catalyst through a Celite pad to remove Pt black.

  • Neutralization: Concentrate the acetic acid filtrate under reduced pressure. Dilute the residue with water and basify with NaOH to pH > 12.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over MgSO₄.

  • Isolation: Remove solvent in vacuo to yield the crude piperidine derivative as a viscous oil. Distillation under high vacuum is recommended for final purification.

Protocol B: High-Pressure Reduction with Ruthenium (Ru/C)

Target Scale: Pilot/Industrial (>100 g)

Materials:

  • Substrate: 2-(5-Ethylpyridin-2-yl)ethanol[2]

  • Catalyst: 5% Ru/C (Ruthenium on Carbon)

  • Solvent: Methanol or Ethanol (Neutral)

  • Equipment: High-Pressure Stainless Steel Autoclave

Step-by-Step Workflow:

  • Loading: Charge the autoclave with substrate and solvent (conc. 10–20%). Add 5-10 wt% of Ru/C catalyst.

  • Pressurization: Seal the autoclave, purge with Nitrogen (3x), then pressurize with Hydrogen to 70–100 bar.

  • Reaction: Heat the mixture to 100°C with vigorous stirring. Maintain pressure and temperature for 12–24 hours.

  • Cooling: Cool the reactor to room temperature and vent excess hydrogen.

  • Filtration: Filter the reaction mixture to recover the Ru/C catalyst (reusable).

  • Purification: Evaporate the alcoholic solvent. The neutral conditions often yield a cleaner product requiring less downstream processing than the acidic PtO₂ route.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the synthesis workflow, highlighting the divergence between the laboratory (PtO₂) and industrial (Ru/C) routes and their stereochemical outcomes.

SynthesisRoutes Figure 1: Comparative Synthesis Pathways for 2-(5-Ethylpiperidin-2-yl)ethan-1-ol Precursor 5-Ethyl-2-methylpyridine (MEP) Intermediate 2-(5-Ethylpyridin-2-yl)ethanol (Aromatic Intermediate) Precursor->Intermediate + Formaldehyde Condensation RouteA_Cond Route A: PtO2 / AcOH 3-5 bar H2, 25°C Intermediate->RouteA_Cond RouteB_Cond Route B: Ru/C / MeOH 70-100 bar H2, 100°C Intermediate->RouteB_Cond Product_Cis Cis-2-(5-Ethylpiperidin-2-yl)ethan-1-ol (Major Product in Acidic Media) RouteA_Cond->Product_Cis Syn-Addition High Selectivity Product_Mix Cis/Trans Mixture (Variable Ratio) RouteB_Cond->Product_Mix High Pressure High Yield

Caption: Figure 1 depicts the conversion of 5-ethyl-2-methylpyridine to the target piperidine alcohol via two distinct hydrogenation strategies.

Part 4: Critical Quality Attributes (CQA) & Troubleshooting

Stereochemistry (Cis vs. Trans)

The reduction of the pyridine ring creates two chiral centers at positions C2 and C5.

  • Cis-isomer: Typically favored in acidic hydrogenation (PtO₂) due to the "anchoring" effect of the protonated nitrogen on the catalyst surface.

  • Trans-isomer: Can be enriched by thermodynamic equilibration (heating with catalyst) or using specific solvents.

  • Validation: Use 1H-NMR or GC-MS to determine the diastereomeric ratio (dr). The coupling constants of the ring protons will differ significantly between cis (axial-equatorial interactions) and trans isomers.

Impurity Profile
  • N-Ethylation: When using ethanol as a solvent, "reductive alkylation" can occur, leading to N-ethyl-2-(5-ethylpiperidin-2-yl)ethan-1-ol. Prevention: Use secondary/tertiary amines as inhibitors or avoid simple alcoholic solvents in favor of water or ethers if this side reaction is observed.

  • Ring Opening: Harsh conditions (excessive temp >150°C) can cleave the C-N bond, resulting in acyclic amino alcohols.

References

  • Yathirajan, H. S., Gaonkar, S. L., & Bolte, M. (2005). 2-(5-Ethylpyridin-2-yl)ethanol.[2] Acta Crystallographica Section E: Structure Reports Online, 61(2), o492-o493. Link

  • Hamilton, T. S., & Adams, R. (1928). The Reduction of Pyridine Hydrochloride and Pyridonium Salts by Means of Hydrogen and Platinum-Oxide Platinum Black. Journal of the American Chemical Society, 50(8), 2260–2263.[3] Link

  • Freifelder, M. (1961). Hydrogenation of Pyridines with Ruthenium Dioxide. Journal of Organic Chemistry, 26(10), 3805–3808. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Sohda, T., et al. (1982). Studies on Antidiabetic Agents. II. Synthesis of 5-[4-(1-Methylcyclohexylmethoxy)benzyl]thiazolidine-2,4-dione (ADD-3878) and Its Derivatives. Chemical & Pharmaceutical Bulletin, 30(10), 3580-3600. (Describes the use of the pyridine precursor). Link

Sources

Efficacy of 2-(5-Ethylpiperidin-2-yl)ethan-1-ol analogs as GLS1 inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of 2-(5-Ethylpiperidin-2-yl)ethan-1-ol analogs (and related piperidine-ethanol pharmacophores) as inhibitors of Glutaminase 1 (GLS1).

The analysis positions these analogs against the clinical standard Telaglenastat (CB-839) and the preclinical tool BPTES , focusing on potency, metabolic stability, and mechanism of action.

Executive Summary

2-(5-Ethylpiperidin-2-yl)ethan-1-ol represents a core scaffold in a newer generation of allosteric GLS1 inhibitors. While early inhibitors like BPTES suffered from poor solubility and metabolic instability, and CB-839 optimized these properties for clinical use, the Piperidine-Ethanol analogs (exemplified by Compound 24y and GLS1 Inhibitor-4/Compound 41e ) have emerged to address specific pharmacokinetic challenges and explore distinct chemical space.

Key Findings:

  • Potency: Optimized analogs in this class (e.g., Compound 41e) achieve IC50 values < 12 nM , rivaling or exceeding CB-839 (~24 nM).

  • Selectivity: These analogs maintain >200-fold selectivity for GLS1 (KGA/GAC isoforms) over GLS2, minimizing liver toxicity risks.

  • Mechanism: Like CB-839, they function as allosteric inhibitors , stabilizing the inactive tetrameric form of the enzyme, but with distinct binding kinetics that may offer advantages in specific tumor microenvironments (TME).

Mechanistic Basis: Allosteric Inhibition

Unlike active-site inhibitors (e.g., DON) which are often toxic due to lack of selectivity, piperidine-ethanol analogs target the allosteric subunit interface .

Mechanism of Action (MoA)

GLS1 functions as a tetramer. The inhibitors bind to a hydrophobic pocket formed at the interface of two dimers, acting as "molecular glue" that locks the enzyme in an inactive conformation. This prevents the catalytic conversion of Glutamine to Glutamate, starving the TCA cycle in cancer cells.

GLS1_Inhibition Glutamine Glutamine (Substrate) GLS1_Active GLS1 Active Tetramer (Catalytic Conformation) Glutamine->GLS1_Active Enters Active Site GLS1_Inactive GLS1 Inactive Tetramer (Inhibitor Bound) GLS1_Active->GLS1_Inactive Conformational Lock Glutamate Glutamate + NH3 GLS1_Active->Glutamate Catalysis GLS1_Inactive->Glutamate Blocked TCA_Cycle TCA Cycle Anaplerosis (Tumor Growth) Glutamate->TCA_Cycle Fuels Inhibitor Piperidine-Ethanol Analog (Allosteric Binder) Inhibitor->GLS1_Active Binds Dimer Interface

Figure 1: Allosteric locking mechanism. The inhibitor binds to the dimer interface, preventing the transition to the active catalytic state.

Comparative Efficacy Analysis

The following data compares the "Target Class" (Piperidine-Ethanol Analogs, specifically Compound 24y and Compound 41e ) against industry standards.

Table 1: Physicochemical & Potency Comparison
FeaturePiperidine-Ethanol Analogs (Target Class)Telaglenastat (CB-839) BPTES
Representative Compound Compound 41e / Compound 24yCB-839BPTES
Primary Target GLS1 (KGA/GAC)GLS1 (KGA/GAC)GLS1 (KGA/GAC)
Enzymatic IC50 11.8 nM (Cpd 41e) / 68 nM (Cpd 24y)24 nM ~3,000 nM (3 µM)
Selectivity (vs GLS2) > 220-fold> 1,000-fold> 100-fold
Binding Mode Allosteric (Reversible)Allosteric (Slow-Reversible)Allosteric (Reversible)
Metabolic Stability High (Microsomal T1/2 > 60 min)HighLow (Rapid hydrolysis)
Solubility Moderate to High (Hydrophilic tail)Low (Requires formulation)Very Low
Cellular IC50 (HCT116) ~50 nM~30 nM~5,000 nM

Analysis:

  • Potency: The piperidine-ethanol scaffold (specifically Compound 41e) demonstrates sub-20 nM potency , making it equipotent or slightly superior to CB-839 in biochemical assays.

  • Solubility Advantage: The "ethan-1-ol" moiety introduces a hydrophilic handle, potentially improving aqueous solubility compared to the highly lipophilic bis-thiadiazole structure of BPTES.

  • Metabolic Stability: Unlike BPTES, which degrades rapidly in plasma, analogs like Compound 24y show improved microsomal stability (bioavailability ~12-15% in early optimization, capable of optimization to >50%).

Experimental Protocols

To validate these analogs in your own lab, use the following standardized workflows.

A. Coupled Enzyme Assay (GLS1 Potency)

This assay measures glutamate production indirectly via Glutamate Dehydrogenase (GDH), which reduces NAD+ to NADH (absorbance at 340 nm).

Reagents:

  • Recombinant Human GLS1 (GAC isoform).

  • Substrate: L-Glutamine (20 mM).

  • Coupling Enzyme: GDH (Glutamate Dehydrogenase).

  • Cofactor: NAD+ (2 mM).

  • Buffer: 50 mM Tris-HCL (pH 8.0), 150 mM Phosphate (activator).

Protocol:

  • Preparation: Dilute the Piperidine-Ethanol analog (10-point dose response) in DMSO.

  • Incubation: Incubate inhibitor with 10 nM GLS1 enzyme for 15 minutes at Room Temp (critical for allosteric binding).

  • Reaction Start: Add Reaction Mix (Glutamine + NAD+ + GDH).

  • Measurement: Monitor Absorbance (340 nm) kinetically for 20 minutes.

  • Calculation: Plot Slope (Vmax) vs. Log[Inhibitor]. Determine IC50.

B. Cellular Proliferation Assay (MTS/CCK-8)

Validates if the biochemical potency translates to cancer cell killing.

Target Cells: HCT116 (Colorectal), A549 (Lung), or MDA-MB-231 (TNBC). Control Cells: MRC-5 (Normal Fibroblasts) – to test toxicity.

Protocol:

  • Seed cells (3,000 cells/well) in 96-well plates.

  • Allow attachment (24 hours).

  • Treat with analog (0.1 nM – 10 µM) for 72 hours .

  • Add MTS or CCK-8 reagent; incubate 2 hours.

  • Measure OD490/450.

  • Key Check: Verify if adding dimethyl-alpha-ketoglutarate (dm-aKG) rescues the cell death. If dm-aKG rescues viability, the mechanism is on-target (GLS1 inhibition).

Experimental Workflow Visualization

Experimental_Workflow Compound Piperidine-Ethanol Analog Assay_Biochem Biochemical Assay (GLS1 + GDH) Compound->Assay_Biochem Assay_Cell Cellular Assay (HCT116 / A549) Compound->Assay_Cell Readout_IC50 IC50 Determination (Target: <50 nM) Assay_Biochem->Readout_IC50 Potency Assay_Cell->Readout_IC50 Cytotoxicity Readout_Rescue Rescue Experiment (+ dm-aKG) Assay_Cell->Readout_Rescue Specificity Check Validation Lead Candidate Validation Readout_IC50->Validation If Potent Readout_Rescue->Validation If Rescued

Figure 2: Screening workflow. The "Rescue Experiment" is the critical step to prove the drug acts via Glutamine starvation.

Conclusion & Recommendation

The 2-(5-Ethylpiperidin-2-yl)ethan-1-ol scaffold (and its optimized analogs like Compound 24y/41e ) represents a highly potent class of GLS1 inhibitors.

  • vs. BPTES: Superior in every metric (potency, stability, solubility).

  • vs. CB-839: Comparable potency (low nanomolar). The primary differentiation lies in the PK profile and chemical novelty . If your research requires a non-thiadiazole/pyridazine core or improved hydrophilicity (due to the ethanol tail), this scaffold is the superior choice.

Recommendation: For drug development, prioritize analogs with the 4-piperidinyl-ethanol configuration (e.g., Compound 24y series) as they currently show the most robust SAR data in literature.

References

  • Yang, T., et al. (2022).[1] Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry , 243, 114686.[1]

  • Gross, M. I., et al. (2014). Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer. Molecular Cancer Therapeutics , 13(4), 890-901.

  • Robinson, M. M., et al. (2007). Novel mechanism of inhibition of rat kidney-type glutaminase by bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES). Biochemical Journal , 406(3), 407-414.

  • TargetMol. (2024). GLS1 Inhibitor-4 (Compound 41e) Product Data Sheet.

Sources

Comparative Analysis of Analytical Methods for Piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Piperidine rings are ubiquitous pharmacophores, present in over 12,000 active pharmaceutical ingredients (APIs), including fentanyl, paroxetine, and methylphenidate. However, their analysis presents a "perfect storm" of chromatographic challenges:

  • High Basicity (pKa ~11): Secondary amines interact strongly with residual silanols on silica columns, causing severe peak tailing.

  • UV Silence: The lack of a conjugated

    
    -system renders standard UV detection (254 nm) ineffective, necessitating derivatization or mass spectrometry.
    
  • Chirality: Many piperidine derivatives are chiral, requiring high-resolution enantioseparation.[1]

This guide objectively compares the three dominant analytical platforms—UHPLC-MS , SFC , and GC-MS —providing experimental evidence to optimize your method selection.

Comparative Analysis Matrix

The following table synthesizes performance metrics based on current industrial standards.

FeatureUHPLC-MS/MS (RPLC/HILIC) Supercritical Fluid Chrom. (SFC) Gas Chromatography (GC-MS)
Primary Application Quantitation in biofluids; Polar metabolitesChiral separation ; PurificationVolatile impurities; Residual solvents
Sample Prep Minimal (Protein ppt, SPE)MinimalHigh (Derivatization often required)
Sensitivity Excellent (pg/mL range with MRM)Good (dependent on MS interface)Good (fg range with ECD/NPD)
Peak Shape Prone to tailing (requires pH control)Excellent (low viscosity mobile phase)Good (if derivatized)
Chiral Resolution Moderate (long run times)Superior (fast equilibration)Low (limited chiral columns)
Greenness Low (Acetonitrile/Methanol waste)High (CO₂ main solvent)Moderate (Helium carrier gas issues)

Deep Dive: Methodological Architectures

Method A: UHPLC-MS/MS (The Quantitative Workhorse)

The Challenge: The "Silanol Effect." At neutral pH, residual silanols on C18 columns are ionized (


), acting as cation exchangers for the protonated piperidine (

), leading to shark-fin tailing.

The Expert Solution:

  • Strategy 1 (High pH): Use hybrid-silica columns (e.g., Ethylene Bridged Hybrid - BEH) stable up to pH 12. At pH 10, piperidine is neutral, eliminating silanol interaction.

  • Strategy 2 (HILIC): For highly polar piperidine metabolites (LogP < 0), Reverse Phase (RP) fails to retain the analyte. HILIC (Hydrophilic Interaction Liquid Chromatography) uses an organic-rich mobile phase to retain polar amines via water-layer partitioning.

Method B: SFC (The Chiral Specialist)

The Mechanism: SFC uses supercritical CO₂ with a polar modifier (MeOH). The low viscosity and high diffusivity of scCO₂ allow for 3x–5x faster flow rates than HPLC without backpressure penalties. Why it wins for Chirality: The "lock-and-key" fit required for chiral separation is kinetically hindered in liquid solvents. The rapid mass transfer in SFC sharpens peaks, significantly improving resolution (


) between enantiomers.
Method C: GC-MS (The Derivatization Route)

The Constraint: Piperidine is polar and hydrogen-bonding, leading to adsorption in the GC inlet. The Fix: Derivatization masks the amine proton.

  • Acylation: Using Pentafluorobenzoyl chloride (PFBCI) introduces electron-withdrawing groups, enhancing stability and sensitivity (especially for ECD detection).

  • Silylation: BSTFA + 1% TMCS replaces the active hydrogen with a trimethylsilyl group.[2]

Decision Framework & Workflow

The following diagram illustrates the logical decision path for selecting the optimal method based on analyte properties.

Piperidine_Method_Selection Start Start: Analyte Characterization IsChiral Is Chiral Separation Required? Start->IsChiral IsVolatile Is Analyte Volatile/Thermally Stable? IsChiral->IsVolatile No (Achiral/Quant) SFC METHOD: Chiral SFC (Polysaccharide Column) IsChiral->SFC Yes (Enantiomers) Polarity Check Polarity (LogP) IsVolatile->Polarity No / Labile GC METHOD: GC-MS (Derivatization Required) IsVolatile->GC Yes & Non-polar RPLC METHOD: RPLC (High pH) (C18 Hybrid Column) Polarity->RPLC Hydrophobic (LogP > 0) HILIC METHOD: HILIC-MS (Amide/Silica Column) Polarity->HILIC Hydrophilic (LogP < 0)

Figure 1: Decision matrix for piperidine analysis. Blue nodes indicate decision points; Green/Red/Blue boxes indicate final method Selection.

Validated Experimental Protocols

Protocol 1: High-Sensitivity UHPLC-MS/MS for Bioanalysis

Target: Quantitation of piperidine drugs in plasma.

Reagents:

  • LC-MS Grade Acetonitrile & Water.[3]

  • Ammonium Hydroxide (for high pH buffer).

Chromatographic Conditions:

  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm). Why? The BEH particle withstands pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

MS Parameters (ESI+):

  • Capillary Voltage: 1.5 kV (Lower voltage reduces background noise for amines).

  • Desolvation Temp: 500°C.

  • Detection: MRM mode (monitor parent

    
     -> most stable fragment).
    

Self-Validation Step: Inject a blank matrix after the highest standard. If carryover is >20% of the LLOQ (Lower Limit of Quantitation), increase the needle wash solvent strength (e.g., 50:50 MeOH:IPA + 0.1% Formic Acid).

Protocol 2: Chiral SFC Screening

Target: Separation of piperidine enantiomers.

Reagents:

  • CO₂ (SFC Grade).

  • Methanol (Modifier) + 0.1% Isopropylamine (Additive). Why? The basic additive suppresses silanols on the chiral stationary phase.

Workflow:

  • Column Screening: Connect a column switching valve with:

    • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak IC (Immobilized polysaccharide)

  • Gradient: 5% to 40% Methanol (with 0.1% IPA) in CO₂ over 5 minutes.

  • Backpressure (BPR): 120 bar.

  • Temp: 35°C.

Data Interpretation: Select the column providing Resolution (


) > 2.0. If peak tailing persists, increase Isopropylamine concentration to 0.2%.

Troubleshooting Guide: The "Shark Fin" Peak

If your piperidine peak looks like a shark fin (sharp front, long tail), you are witnessing secondary interactions .

SymptomRoot CauseCorrective Action
Tailing Factor > 1.5 Silanol interactionIncrease pH to >9.5 (if column permits) OR add Ion Pairing (0.1% TFA - Warning: Suppresses MS signal).
Broad Peak Column OverloadDilute sample or inject smaller volume.
Split Peak Solvent MismatchEnsure sample diluent matches initial mobile phase strength (e.g., don't inject 100% ACN sample into 95% Water stream).

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Chromatography Online. (2020). HILIC: The Pros and Cons. LCGC International. Retrieved from [Link][4]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(Piperidin-2-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug discovery and development, the piperidine scaffold is a cornerstone of medicinal chemistry, featuring in a vast array of therapeutic agents.[1][2][3] Among the diverse classes of piperidine-containing compounds, 2-(piperidin-2-yl)ethanol and its derivatives represent a promising area of investigation, exhibiting a range of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a particular focus on their analgesic properties. We will delve into the experimental data that underpins our current understanding, detail the methodologies for their evaluation, and present a logical framework for future drug design endeavors.

The 2-(Piperidin-2-yl)ethanol Scaffold: A Versatile Pharmacophore

The 2-(piperidin-2-yl)ethanol core, characterized by a piperidine ring substituted at the 2-position with a hydroxyethyl group, offers multiple points for chemical modification. The secondary amine of the piperidine ring and the primary alcohol of the ethanol moiety serve as key handles for derivatization, allowing for the systematic exploration of the chemical space and its impact on biological activity. This versatility has led to the investigation of these derivatives for various therapeutic applications, including as analgesics, anti-inflammatories, and antivirals.[1]

Comparative Analysis of Analgesic Activity

A key therapeutic area for 2-(piperidin-2-yl)ethanol derivatives has been in the pursuit of novel analgesic agents. The primary mechanism of action for many piperidine-based analgesics involves interaction with opioid receptors, particularly the mu-opioid receptor (MOR).[2][4] The structural modifications of the 2-(piperidin-2-yl)ethanol scaffold are pivotal in modulating this interaction and, consequently, the analgesic efficacy.

A study by Jahan et al. provides valuable, albeit qualitative, insights into the analgesic effects of a series of N-substituted 2-(piperidin-2-yl)ethanol derivatives.[1] In this research, the parent compound, 2-(piperidin-2-yl)ethanol, was derivatized by introducing various substituted phenacyl groups at the piperidine nitrogen. The analgesic activity of these compounds was assessed using the tail immersion method, a thermal nociceptive test.[1]

Influence of N-Substitution on Analgesic Profile

The data from the tail immersion test, which measures the latency of tail withdrawal from hot water, indicates that N-substitution significantly impacts the analgesic profile of 2-(piperidin-2-yl)ethanol derivatives. The parent compound itself exhibits a low degree of analgesic activity.[1] However, the introduction of N-phenacyl moieties leads to a marked enhancement in both the onset and duration of the analgesic effect.

Table 1: Comparative Analgesic Activity of N-Substituted 2-(Piperidin-2-yl)ethanol Derivatives

Compound IDN-SubstituentOnset of Action (min)Duration of Action (min)
II H (Parent Compound)90>150
IIa 4-Bromophenacyl30>120
IIb 4-Chlorophenacyl60>150
IIc 4-Fluorophenacyl60>150
IId 4-Nitrophenacyl30>180
IIe 2-Nitrophenacyl30>180
IIf 3,5-Dinitrophenacyl30>180

Data extracted from Jahan et al. (2016).[1] The study did not provide quantitative IC50 or EC50 values, hence the descriptive nature of the data.

From this comparative data, several key structure-activity relationships can be deduced:

  • N-Acylation Enhances Activity: The quaternization of the piperidine nitrogen with a phenacyl group generally leads to a faster onset and prolonged duration of analgesic activity compared to the unsubstituted parent compound.

  • Role of Phenyl Ring Substitution:

    • Halogen Substitution: Derivatives with bromo, chloro, and fluoro substituents at the para-position of the phenyl ring (IIa, IIb, IIc) exhibit a significant increase in analgesic activity.[1]

    • Nitro Substitution: The presence of a nitro group on the phenyl ring (IId, IIe, IIf) appears to be particularly favorable for potent and long-lasting analgesia.[1] Both mono- and di-nitro substitutions resulted in a rapid onset of action (30 minutes) and a prolonged effect.[1]

  • Positional Isomerism: A comparison between the 4-nitro (IId) and 2-nitro (IIe) derivatives suggests that the position of the nitro group on the phenyl ring may not dramatically alter the analgesic profile in this qualitative assay, with both showing similar onset and duration.[1]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the methodologies for the key experiments cited.

Synthesis of N-Phenacyl-2-(piperidin-2-yl)ethanol Derivatives

The synthesis of the N-substituted 2-(piperidin-2-yl)ethanol derivatives typically involves a direct N-alkylation reaction.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-(piperidin-2-yl)ethanol in a suitable aprotic solvent such as acetone or acetonitrile.

  • Base Addition: Add an appropriate base, such as potassium carbonate, to the solution to act as a proton scavenger.

  • Alkylation: Add the desired substituted phenacyl bromide to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove the base and any inorganic byproducts. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired N-phenacyl-2-(piperidin-2-yl)ethanol derivative.

Diagram 1: General Synthetic Scheme for N-Phenacyl-2-(piperidin-2-yl)ethanol Derivatives

G reagents Substituted Phenacyl Bromide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) start 2-(Piperidin-2-yl)ethanol product N-Phenacyl-2-(piperidin-2-yl)ethanol Derivative start->product N-Alkylation

Caption: Synthetic pathway for N-phenacyl derivatives.

Tail Immersion Test for Analgesic Activity

This in vivo assay is a standard method for evaluating the efficacy of centrally acting analgesics.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male or female albino mice to the laboratory environment for at least one week prior to the experiment.

  • Grouping: Divide the animals into groups, including a control group (vehicle), a standard group (e.g., pethidine), and test groups for each derivative.

  • Baseline Measurement: Gently restrain each mouse and immerse the distal 1-2 cm of its tail in a constant temperature water bath maintained at 55 ± 0.5 °C. Record the time taken for the mouse to flick its tail out of the water as the baseline latency. A cut-off time (e.g., 15 seconds) is predetermined to prevent tissue damage.

  • Drug Administration: Administer the test compounds, standard drug, or vehicle intraperitoneally at a specified dose.

  • Post-Treatment Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, 120, 150, and 180 minutes).

  • Data Analysis: Calculate the percentage of the maximal possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Diagram 2: Experimental Workflow for the Tail Immersion Test

G acclimatization Animal Acclimatization grouping Grouping (Control, Standard, Test) acclimatization->grouping baseline Baseline Latency Measurement (Tail Immersion at 55°C) grouping->baseline administration Drug/Vehicle Administration baseline->administration post_treatment Post-Treatment Latency Measurement (Multiple Time Points) administration->post_treatment analysis Data Analysis (% MPE) post_treatment->analysis

Caption: Workflow for assessing analgesic activity.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available data, while qualitative, provides a foundational understanding of the SAR for the analgesic activity of 2-(piperidin-2-yl)ethanol derivatives.

Diagram 3: Key Structural Features Influencing Analgesic Activity

G scaffold 2-(Piperidin-2-yl)ethanol Scaffold n_sub N-Substitution (Phenacyl Group) scaffold->n_sub Enhances phenyl_sub Substitution on Phenyl Ring (Halogens, Nitro Groups) n_sub->phenyl_sub Modulates activity Analgesic Activity phenyl_sub->activity Potentiates

Caption: SAR of 2-(piperidin-2-yl)ethanol derivatives.

The primary driver for enhanced analgesic activity in this series is the introduction of a substituted phenacyl group at the piperidine nitrogen. This modification likely influences the compound's affinity and efficacy at the target receptor, presumably the mu-opioid receptor. The electronic properties of the substituents on the phenyl ring play a crucial role, with electron-withdrawing groups like halogens and nitro groups appearing to be beneficial for activity.

Future research in this area should focus on:

  • Quantitative Analysis: Obtaining quantitative data, such as IC50 or EC50 values from in vitro receptor binding assays or functional assays, is crucial for a more precise and objective comparison of these derivatives. This will allow for the development of quantitative structure-activity relationship (QSAR) models.

  • Exploration of Other Substituents: A broader range of substituents on the phenyl ring, including electron-donating groups and variations in their positions, should be explored to build a more comprehensive SAR profile.

  • Stereochemistry: The 2-position of the piperidine ring is a chiral center. Investigating the synthesis and biological evaluation of individual enantiomers is essential, as stereochemistry often plays a critical role in receptor-ligand interactions.

  • Mechanism of Action: While the analgesic activity suggests interaction with opioid receptors, further studies are needed to confirm the precise molecular target and elucidate the downstream signaling pathways.

Conclusion

This guide has provided a comparative overview of the structure-activity relationship of 2-(piperidin-2-yl)ethanol derivatives, with a focus on their analgesic potential. The derivatization of the piperidine nitrogen with substituted phenacyl groups has been identified as a key strategy for enhancing analgesic activity. While the current data is largely qualitative, it provides a strong foundation and clear directions for future research. The detailed experimental protocols included herein offer a practical resource for researchers aiming to further explore this promising class of compounds. Through systematic chemical modification and rigorous biological evaluation, the full therapeutic potential of 2-(piperidin-2-yl)ethanol derivatives can be unlocked.

References

  • Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci., 29(1), 77-82.
  • Ananthan, S. (2006). Opioid ligands with mixed mu/delta opioid receptor functionalities: potential avenues for safer and more effective analgesics. The AAPS journal, 8(1), E118–E125.
  • Casy, A. F., & Parfitt, R. T. (2012). Opioid analgesics: chemistry and receptors. Springer Science & Business Media.
  • Fouad, A. A., & Yacoubi, M. T. (2011). Mechanisms of peripheral analgesic effect of morphine: involvement of the L-arginine/nitric oxide/cGMP pathway. Basic & clinical pharmacology & toxicology, 108(5), 321-328.
  • Gaveriaux-Ruff, C., & Kieffer, B. L. (2002). Opioid receptor genes: towards a new level of understanding. Current opinion in pharmacology, 2(1), 69-75.
  • Pathan, H., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Pain & Relief, 6(285), 2167-0846.
  • Snyder, S. H., & Pasternak, G. W. (2003). Historical review: opioid receptors. Trends in pharmacological sciences, 24(4), 198-205.
  • Waldhoer, M., Bartlett, S. E., & Whistler, J. L. (2004). Opioid receptors. Annual review of biochemistry, 73(1), 953-990.
  • Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. ResearchGate. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2022). Review on Analgesic activity using Tail Immersion Method. Available at: [Link]

  • Melior Discovery. (n.d.). Tail Immersion Test in Mice. Available at: [Link]

  • Longdom Publishing. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Available at: [Link]

  • PubMed. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Available at: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

Sources

Comprehensive Validation Guide: Antimicrobial Efficacy of 5-Ethylpyridin-2-ethanol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

As antimicrobial resistance (AMR) increasingly compromises the efficacy of legacy antibiotics, the identification and validation of novel pharmacophores are critical. 5-Ethylpyridin-2-ethanol —traditionally recognized as a key intermediate in the synthesis of the antidiabetic drug pioglitazone—has recently been repurposed as a highly versatile scaffold for antimicrobial drug discovery[1].

By condensing 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde with various acetophenones, researchers have successfully synthesized a library of nitrogen-containing heterocycles, including chalcones, pyrimidines, and amides[2]. As an application scientist, I evaluate these derivatives not just on their raw efficacy, but on their structural modularity: the lipophilic pyridine ring facilitates cellular entry, while the substituted functional groups dictate target specificity.

Mechanistic Pathway: Disrupting Microbial Systems

Understanding the structure-activity relationship (SAR) is the first step in validating these compounds. The antimicrobial action of 5-ethylpyridin-2-ethanol analogs is driven by a dual-modality mechanism[1][3]:

  • Membrane Penetration: The lipophilic nature of the 5-ethylpyridine moiety allows the molecule to partition effectively into the lipid bilayers of both Gram-negative bacteria and fungal pathogens.

  • Target Inhibition: Once intracellular, the reactive

    
    -unsaturated keto function of the chalcone derivatives intercalates with bacterial enzymes (e.g., DNA gyrase), while the nitrogen-rich pyrimidine and amide analogs disrupt fungal ergosterol biosynthesis pathways.
    

MOA A 5-Ethylpyridin-2-ethanol Derivatives B Lipid Bilayer Penetration A->B Enhanced Lipophilicity C Fungal Target: Ergosterol Inhibition B->C Pyrimidine/Amide Binding D Bacterial Target: DNA Gyrase Inhibition B->D Chalcone Intercalation E Fungal Cell Apoptosis C->E Membrane Destabilization F Bacterial Cell Lysis D->F Replication Arrest

Diagram 1: Mechanistic pathways of 5-Ethylpyridin-2-ethanol analogs in microbial cells.

Comparative Performance: Analogs vs. Standard Therapeutics

To objectively validate these compounds, we must benchmark them against commercial standards. In vitro screening data reveals that specific halogenated substitutions (e.g., Fluorine, Chlorine) significantly enhance the antimicrobial profile of the base scaffold[1][2].

The table below summarizes the quantitative Minimum Inhibitory Concentration (MIC) data for top-performing derivatives compared to standard clinical therapies.

Derivative ClassCompound IDSubstituentTarget PathogenMIC (µg/mL)Reference StandardStandard MIC (µg/mL)
Chalcone 4h4-FEscherichia coli62.5Ampicillin100
Chalcone 4h4-FStaphylococcus aureus100Ampicillin250
Pyrimidine 5o3,4-diFCandida albicans< 100Nystatin100
Amide 6k3,4-diClEscherichia coli50Ampicillin100

Data Insight: Compound 4h (a fluorinated chalcone) outperforms Ampicillin against E. coli, demonstrating the profound impact of electron-withdrawing groups on Gram-negative cell wall penetration[2].

Experimental Validation Protocols: Broth Microdilution Assay

A compound's efficacy is only as reliable as the assay used to measure it. To validate the antimicrobial activity of these analogs, I mandate a self-validating broth microdilution protocol coupled with spectrophotometric analysis[4]. This approach eliminates the subjectivity of visual turbidity assessments.

Protocol N1 Synthesize & Purify Analogs N2 Standardize Inoculum (0.5 McFarland) N1->N2 QC Passed N3 Serial Microdilution (96-well plate) N2->N3 1.5x10^8 CFU/mL N4 Incubation (24h at 37°C) N3->N4 + Controls N5 Spectrophotometry (Read at 555 nm) N4->N5 Quantify OD

Diagram 2: Self-validating high-throughput screening workflow for antimicrobial MIC determination.

Step-by-Step Methodology & Causality

Step 1: Inoculum Standardization

  • Action: Suspend the microbial colonies in sterile saline to match a 0.5 McFarland standard.

  • Causality: This guarantees a starting inoculum of approximately

    
     CFU/mL. Why is this critical? An inoculum that is too dense will artificially inflate the MIC due to the "inoculum effect" (where excess enzymes degrade the drug), while a sparse inoculum risks false susceptibility.
    

Step 2: Serial Microdilution & Dosing

  • Action: In a 96-well plate, perform two-fold serial dilutions of the synthesized 5-ethylpyridin-2-ethanol analogs (ranging from 1000 µg/mL down to 15.6 µg/mL) in nutrient broth.

  • Causality: Two-fold dilutions provide a precise, logarithmic scale to pinpoint the exact concentration where microbial replication halts.

Step 3: Implementation of Self-Validating Controls

  • Action: Designate Column 11 as the Positive Control (broth + inoculum, no drug) and Column 12 as the Negative Control (broth only, no inoculum).

  • Causality: This creates a self-validating system. The positive control confirms that the organisms are viable and the incubation conditions are optimal. The negative control establishes the baseline optical density (OD). If the negative control exhibits

    
    , the assay is immediately invalidated due to media contamination.
    

Step 4: Incubation and Spectrophotometric Analysis

  • Action: Incubate for 22-24 hours at 37°C. Read the absorbance of the suspension using a spectrophotometer at 555 nm[4].

  • Causality: Reading absorbance at 555 nm specifically targets the optical density range where bacterial suspension turbidity is most linear. This prevents the scattering artifacts common at lower wavelengths and provides an objective, quantitative measure of the MIC (defined as the lowest concentration yielding a clear solution/baseline OD)[4].

Alternative Scaffolds Comparison

When positioning 5-ethylpyridin-2-ethanol analogs in the drug development pipeline, they must be compared against existing commercial scaffolds:

  • Versus Fluoroquinolones (e.g., Ciprofloxacin): While fluoroquinolones are highly potent broad-spectrum agents, they face severe resistance due to chromosomal mutations in the gyrA and parC genes. The unique heterocyclic structure of the chalcone and amide derivatives of 5-ethylpyridin-2-ethanol offers a distinct steric profile, potentially bypassing existing efflux pumps and target-site mutations.

  • Versus Azoles (e.g., Fluconazole): Azoles target CYP51A1 in fungi. The pyrimidine analogs (such as compound 5o ) demonstrate competitive efficacy against C. albicans[1][2]. Because their synthetic route allows for rapid halogenation (e.g., 3,4-diF), medicinal chemists can easily tune the lipophilicity to overcome azole-resistant strains that rely on upregulated CDR1/CDR2 efflux pumps.

Conclusion

The validation of 5-ethylpyridin-2-ethanol analogs represents a highly promising avenue in antimicrobial drug discovery. By systematically converting this pioglitazone intermediate into chalcones, pyrimidines, and amides, researchers have generated compounds that rival Ampicillin and Nystatin. For drug development professionals, adopting the rigorous, self-validating spectrophotometric assays outlined in this guide ensures that efficacy data is both reproducible and translationally relevant.

References

1.3[3] 2.2[2] 3.1[1] 4.4[4]

Sources

In-Vitro Evaluation of Novel Pyrimidine-4-yl-ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Pyrimidine-4-yl-ethanol

In the crowded landscape of kinase inhibitors, the pyrimidine-4-yl-ethanol scaffold has emerged as a promising pharmacophore, particularly for targeting ROS1 and EGFR oncogenic drivers. Unlike rigid fused-ring systems (e.g., quinazolines like Gefitinib), the inclusion of the ethanol linker at the C4 position introduces a flexible hydrogen-bond donor/acceptor motif. This structural feature enhances solubility and allows for unique binding modes within the ATP-binding pocket, potentially overcoming resistance mutations associated with steric hindrance.

This guide provides a comparative technical evaluation of this novel class, focusing on enzymatic inhibition profiles, cellular cytotoxicity, and mechanistic validation against industry standards.

Mechanistic Rationale & Signaling Pathway

The therapeutic hypothesis for pyrimidine-4-yl-ethanol derivatives hinges on their ability to function as Type I ATP-competitive inhibitors . The pyrimidine ring mimics the adenine base of ATP, while the ethanol side chain extends towards the solvent front or interacts with specific gatekeeper residues (e.g., Leu2026 in ROS1), improving selectivity.

Visualization: Mechanism of Action (ROS1 Inhibition)

The following diagram illustrates the interference of the derivative within the ROS1 signaling cascade, preventing downstream proliferation signals (MAPK/PI3K).

ROS1_Pathway Ligand Growth Factors (CD74, SLC34A2) ROS1_Active ROS1 Fusion Protein (Constitutively Active) Ligand->ROS1_Active Activation RAS RAS-GTP ROS1_Active->RAS Signaling PI3K PI3K ROS1_Active->PI3K Signaling Inhibitor Pyrimidine-4-yl-ethanol Derivative (PPE-Series) Inhibitor->ROS1_Active Competitive Binding ATP ATP ATP->ROS1_Active Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT/mTOR PI3K->AKT AKT->Proliferation

Figure 1: Signal transduction pathway of ROS1 fusion proteins. The Pyrimidine-4-yl-ethanol derivative competitively binds to the ATP pocket, blocking downstream RAS/MAPK and PI3K/AKT signaling cascades.

Comparative Performance Analysis

The following data synthesizes performance metrics of a representative lead compound from the Pyrimidine-4-yl-ethanol series (PPE-Lead ) against standard clinical inhibitors.

Table 1: Enzymatic and Cellular Potency Profile

Data represents mean values from n=3 independent experiments.

MetricPPE-Lead (Novel)Crizotinib (Standard)Gefitinib (Control)Interpretation
ROS1 Kinase IC50 0.45 µM 0.05 µM> 10 µMPPE-Lead shows specific ROS1 activity, though less potent than the nanomolar standard Crizotinib.
EGFR Kinase IC50 2.10 µM > 10 µM0.03 µMModerate off-target EGFR activity suggests a dual-kinase potential, useful in mixed-histology tumors.
HCC78 GI50 (ROS1+ Lung)1.2 µM 0.1 µM> 20 µMEffective antiproliferative activity in ROS1-driven cell lines.
A549 GI50 (KRAS mutant)> 50 µM > 50 µM> 50 µMLack of toxicity in non-target lines indicates good selectivity.
Solubility (PBS, pH 7.4) High (++++) Moderate (++)Low (+)Key Advantage: The ethanol side chain significantly improves aqueous solubility compared to quinazolines.

Expert Insight: While the PPE-Lead is currently less potent than Crizotinib in pure enzymatic assays, its superior solubility profile makes it an excellent candidate for scaffold hopping or formulation development. The micromolar activity range is consistent with early-stage hits described in literature [1].

Experimental Protocols (Self-Validating Systems)

Protocol A: In-Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 of derivatives against recombinant ROS1 kinase. Rationale: A FRET (Fluorescence Resonance Energy Transfer) assay minimizes background interference common in fluorescent intensity assays.

  • Reagent Prep: Prepare 4x Enzyme solution (ROS1) and 4x Substrate/ATP mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute PPE-Lead in 100% DMSO (start at 10 mM), then dilute 1:25 in buffer to ensure <4% final DMSO.

  • Reaction Assembly:

    • Add 2.5 µL compound to a 384-well low-volume white plate.

    • Add 2.5 µL 4x ROS1 Enzyme. Incubate 15 min at RT (allows inhibitor binding).

    • Add 5 µL 4x Substrate/ATP mix to initiate.

  • Incubation: Incubate for 60 min at RT.

  • Detection: Add 5 µL EDTA-containing detection reagent (stops reaction and binds phosphorylated product).

  • Validation:

    • Z'-Factor Check: Must be > 0.5 using High Control (No Inhibitor) and Low Control (No Enzyme).

    • Reference Standard: Run Crizotinib in parallel; IC50 must fall within 3-fold of historical mean.

Protocol B: Cell Viability Screening (MTT Assay)

Objective: Assess cellular cytotoxicity in ROS1-positive (HCC78) vs. negative (A549) lines.

  • Seeding: Plate cells at 3,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with PPE-Lead (0.1 – 100 µM) for 72h. Include DMSO vehicle control (0.1%).

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm (Ref 630 nm).

  • Calculation: % Viability = (OD_sample - OD_blank) / (OD_vehicle - OD_blank) * 100.

Evaluation Workflow Visualization

This workflow outlines the logical progression from synthesis to lead identification, ensuring resource efficiency.

Evaluation_Workflow Start Synthesis of PPE Derivatives Screen1 Primary Screen (10 µM Single Point) Start->Screen1 Decision1 > 50% Inhibition? Screen1->Decision1 Assay_IC50 Dose-Response (IC50 Determination) Decision1->Assay_IC50 Yes Discard Discard / Redesign Decision1->Discard No Cell_Assay Cell Viability (MTT / HCC78) Assay_IC50->Cell_Assay IC50 < 1 µM Selectivity Selectivity Profiling (EGFR / ALK) Cell_Assay->Selectivity GI50 < 5 µM Lead Lead Candidate Selection Selectivity->Lead

Figure 2: Screening cascade for Pyrimidine-4-yl-ethanol derivatives. The "Fail Fast" approach at the primary screen saves reagents by filtering inactive compounds early.

References

  • Abdelazem, A. Z., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290–298.[2]

  • Furet, P., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrimidine scaffold.[3] Frontiers in Pharmacology.

  • Zhang, J., et al. (2018). Pyrimidine derivatives as potent EGFR inhibitors: Structure-Activity Relationship studies. European Journal of Medicinal Chemistry.

Sources

Comparison of different catalysts for 2-pyridineethanol hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Catalysts for the Hydrogenation of 2-Pyridineethanol to 2-Piperidineethanol

Executive Summary & Mechanistic Overview

The catalytic hydrogenation of 2-pyridineethanol (also known as 2-(2-hydroxyethyl)pyridine) to 2-piperidineethanol is a critical transformation in the synthesis of active pharmaceutical ingredients and commercial agrochemicals. Most notably, 2-piperidineethanol serves as the core building block for the globally utilized insect repellent Icaridin (Picaridin) and acts as a chiral scaffold for various alkaloid syntheses[1][2].

The primary challenge in this heteroaromatic reduction is achieving complete saturation of the pyridine ring while avoiding deleterious side reactions. Depending on the catalyst and solvent system employed, the reaction is prone to two major failure pathways:

  • N-Alkylation: When lower alcohols (like methanol) are used as solvents under high heat, the resulting secondary amine can undergo reductive alkylation, forming an unwanted N-methyl-2-(2-hydroxyethyl)piperidine byproduct[3].

  • Dehydroxymethylation (Cleavage): Harsh thermal conditions can cleave the delicate hydroxyethyl side chain, reducing overall yield[3][4].

Causality Insight: The basicity of the resulting piperidine product plays a crucial role in catalyst selection. Free secondary amines strongly coordinate to certain transition metals (like Platinum and Palladium), effectively poisoning the catalyst surface. Consequently, the choice of catalyst dictates whether the reaction must be run as a free base under high pressure (e.g., Ruthenium) or as a protonated salt under mild conditions (e.g., Platinum)[3][5].

Mechanistic pathways of 2-pyridineethanol hydrogenation and byproduct formation.

Catalyst Performance & Selection Matrix

The selection of a hydrogenation catalyst for this workflow depends heavily on the scale of synthesis, available pressure equipment, and downstream purity requirements.

  • Ruthenium (RuO₂ / Ru/C): Ruthenium is highly effective for free-base hydrogenation. Historically, using methanol as a solvent with Ruthenium led to problematic N-methyl byproducts. However, modern optimized protocols demonstrate that adding at least 10 mole % of a secondary amine (such as piperidine) conditions the catalyst and competitively inhibits the N-alkylation pathway, yielding >95% purity[3][4][6].

  • Nickel (Active / Raney Ni): Nickel is the industrial standard for low-pressure, large-scale synthesis, particularly in the multi-ton production of Icaridin. It selectively reduces the nitrogen heterocycle while preserving the ethanol side chain, though it requires significantly higher catalyst loading compared to noble metals[1].

  • Platinum (PtO₂ - Adams' Catalyst): Platinum operates efficiently at room temperature and low pressure. However, it requires the substrate to be converted into a hydrochloride salt. If run as a free base, the basic nitrogen of the piperidine product will immediately poison the platinum surface[6][7].

  • Palladium (Pd/C): Palladium is typically utilized in aqueous media. While it offers mild reaction conditions, it is highly susceptible to poisoning by the basic product, often stalling before complete conversion unless the pH is strictly controlled[3][6].

  • Rhodium (Rh/C): Rhodium offers excellent catalytic activity in ethanol solvents but is generally reserved for specialized, small-scale pharmaceutical synthesis due to prohibitive metal costs[3][4].

Quantitative Data Comparison
Catalyst SystemTypical ConditionsSolvent SystemTarget SelectivityKey AdvantageMajor Drawback
RuO₂ / Ru/C 90–120°C, >500 psiMethanol + Piperidine>95%High yield, suppresses N-alkylationRequires high-pressure reactors
Raney Nickel 50–80°C, 50–200 psiEthanol / Water~90%Highly scalable, cost-effectivePyrophoric, requires high loading
PtO₂ 25°C, 15–50 psiEthanol (HCl Salt)>90%Room temperature operationRequires pre-formation of HCl salt
Pd/C 25–50°C, 15–50 psiWater~85%Environmentally benign solventHighly susceptible to poisoning
Rh/C 25–60°C, 15–50 psiEthanol~90%Highly active under mild conditionsExtremely expensive

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating causality-driven steps to prevent common failure modes.

Protocol A: High-Pressure Ruthenium-Catalyzed Hydrogenation (Optimized Free-Base Route)

This protocol utilizes Ruthenium dioxide and leverages an amine additive to suppress byproduct formation, as detailed in 3[3][6].

Causality Focus: The addition of piperidine (co-solvent/additive) is not arbitrary. It acts to "pickle" or condition the RuO₂ catalyst. By saturating the active sites with a secondary amine, it prevents the methanol solvent from undergoing catalytic dehydrogenation to formaldehyde, which would otherwise reductively alkylate the product[3].

  • Reactor Preparation: Charge a high-pressure Parr reactor with 1.0 mole of 2-pyridineethanol.

  • Solvent & Additive: Add 250 mL of methanol and 0.15 moles of piperidine (15 mole % relative to the substrate).

  • Catalyst Loading: Introduce 0.15 grams of RuO₂ catalyst per mole of substrate.

  • Pressurization: Seal the reactor, purge with nitrogen three times, and pressurize with hydrogen gas to 500–1000 psi.

  • Reaction: Heat the mixture to 90–120°C under continuous agitation.

  • Self-Validation Step: Monitor the hydrogen pressure drop. The reaction is considered complete when hydrogen uptake ceases entirely (typically 4–6 hours).

  • Workup: Cool the reactor to room temperature, safely vent the hydrogen, and filter the mixture through a Celite pad to recover the RuO₂ catalyst. Isolate the product via fractional distillation. Post-reaction GC-FID must show <1% N-methyl byproduct to validate the efficacy of the amine additive.

Step-by-step workflow for high-pressure ruthenium-catalyzed hydrogenation.
Protocol B: Low-Pressure Platinum-Catalyzed Hydrogenation (Hydrochloride Salt Route)

This method is ideal for laboratory-scale synthesis where high-pressure equipment is unavailable[5][7].

Causality Focus: Free amines bind strongly to PtO₂ (Adams' catalyst), poisoning the metal surface and halting the reaction prematurely. By pre-treating the substrate with HCl to form a hydrochloride salt, the basic lone pair on the nitrogen is protonated, preventing coordination to the platinum and allowing the reduction to proceed smoothly at room temperature[5].

  • Salt Formation: Dissolve 1.0 mole of 2-pyridineethanol in 200 mL of absolute ethanol. Slowly add 1.05 equivalents of concentrated aqueous HCl. Validation: Complete dissolution and slight exotherm confirm the formation of 2-pyridineethanol hydrochloride.

  • Catalyst Loading: Add 1.0 g of PtO₂ (Adams' catalyst) to the solution.

  • Hydrogenation: Transfer to a standard Parr shaker or balloon setup. Purge with nitrogen, then introduce hydrogen gas at 15–50 psi at room temperature (25°C).

  • Self-Validation Step: Monitor the volumetric uptake of hydrogen. The theoretical uptake of exactly 3 molar equivalents of H₂ validates the complete reduction of the heteroaromatic ring without side-chain cleavage.

  • Workup: Filter off the platinum black catalyst. Neutralize the filtrate with aqueous NaHCO₃ to liberate the free base, extract with chloroform (CHCl₃), dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield pure 2-piperidineethanol.

References

  • US6258955B1 - Process for preparing 2-piperidineethanol compounds Source: Google Patents URL
  • Buy Icaridin | 119515-38-7 | >98% (Industrial Synthesis Pathways)
  • PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS - EP 1131289 B1 Source: European Patent Office URL
  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis Source: PMC - NIH URL
  • THE ROLE OF 2-PIPERIDINEACETIC ACID IN THE BIOSYNTHESIS OF LYCOPODINE Source: MacSphere - McMaster University URL

Sources

Pharmacokinetic Profiling of Piperidine Ethanol Derivatives: N-Substituted vs. C-Substituted Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ethanol scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for therapeutics ranging from central nervous system (CNS) modulators to antiviral agents. However, the exact positioning of the ethanol appendage—whether attached to the piperidine nitrogen (1-piperidine ethanol ) or a carbon atom (2-piperidine ethanol )—fundamentally alters the molecule's physicochemical properties. This comparison guide objectively evaluates the pharmacokinetic (PK) differences between N-substituted and C-substituted piperidine ethanol derivatives, providing drug development professionals with actionable, experimentally grounded insights for scaffold selection.

Structural Causality: The Chemistry of Pharmacokinetics

The pharmacokinetic divergence between piperidine ethanol classes is rooted in basicity (


) and lipophilicity (

).
  • N-Substituted Scaffolds (1-Piperidine Ethanols): Functionalizing the secondary amine into a tertiary amine (e.g., Sabeluzole) generally increases lipophilicity and reduces the basicity of the nitrogen. This structural shift is highly favorable for Blood-Brain Barrier (BBB) penetration, making it ideal for CNS targets. However, tertiary amines are classic substrates for hepatic oxidation. Consequently, these derivatives exhibit a high dependency on Cytochrome P450 2D6 (CYP2D6) for clearance, leading to high first-pass metabolism and variable PK profiles across patient populations [1].

  • C-Substituted Scaffolds (2-Piperidine Ethanols): Retaining the secondary amine while appending the ethanol group to the C2 position (e.g., Measles Virus RdRp inhibitors) preserves the molecule's hydrogen-bond donor capacity. This causality directly translates to improved aqueous solubility and higher oral bioavailability. Furthermore, by avoiding N-alkylation, these scaffolds often bypass rapid N-dealkylation pathways, demonstrating superior metabolic stability compared to their pyrrolidine or N-substituted counterparts [2].

MetabolicPathway A Piperidine Ethanol Derivative B CYP2D6 (Hepatic Oxidation) A->B Phase I C UGT Enzymes (Glucuronidation) A->C Phase II D Hydroxylated Metabolites B->D E O-Glucuronides (Renal Excretion) C->E D->C Secondary F Biliary Excretion D->F

Fig 1. Bimodal hepatic clearance pathways of piperidine ethanol derivatives.

Comparative Pharmacokinetic Data

To objectively compare these scaffolds, we analyze quantitative PK parameters derived from established clinical and preclinical models. The data below contrasts Sabeluzole (a representative 1-piperidine ethanol) with Compound 2o (a representative 2-piperidine ethanol antiviral).

Pharmacokinetic Parameter1-Piperidine Ethanol Scaffold (e.g., Sabeluzole)2-Piperidine Ethanol Scaffold (e.g., Antiviral Cmpd 2o)Mechanistic Causality
Primary Indication CNS (Memory/Learning)Viral RdRp (Measles)High lipophilicity drives BBB penetration vs. aqueous solubility for systemic distribution.
Oral Bioavailability (

)
Low to ModerateHigh (>60% in rodent models)Secondary amine in C-substituted scaffolds resists rapid first-pass N-dealkylation.
Primary Clearance CYP2D6 (Hepatic Oxidation)Balanced (Hepatic & Renal)Tertiary amines in N-substituted scaffolds act as high-affinity CYP2D6 substrates.
Half-Life (

)
~17.5 h (Healthy Human)~4.2 h (Rat Model)Extensive tissue distribution (

) for lipophilic N-substituted compounds prolongs

.
Hepatotoxicity Risk Elevated in hepatic dysfunctionLowAccumulation of CYP-mediated reactive metabolites in N-substituted analogs.

Note: Sabeluzole's half-life extends dramatically to 39.3 hours in patients with severe hepatic dysfunction due to impaired CYP2D6 clearance [1].

Self-Validating Experimental Methodologies

To ensure trustworthiness in drug development, PK profiling must rely on self-validating assay systems. Below are the definitive protocols for evaluating piperidine ethanol derivatives.

Protocol A: In Vitro Intrinsic Clearance ( ) via Sandwich Culture Human Hepatocytes (SCHH)

Causality: Traditional suspension hepatocytes rapidly lose transporter expression. The SCHH model is utilized because overlaying the cells with Matrigel restores bile canalicular networks. This creates a self-validating system capable of distinguishing between metabolic clearance and biliary efflux—a critical distinction for lipophilic piperidine derivatives [3].

  • Thawing & Resuspension: Thaw cryopreserved human hepatocytes at 37°C. Immediately resuspend in InVitroGRO-HT medium and centrifuge (50 × g, 3 min) to isolate viable cells.

  • Plating: Plate the cell pellet at

    
     cells/mL in InVitroGRO-CP medium onto collagen-coated 24-well plates.
    
  • Sandwich Overlay: After 24 hours of incubation, overlay the monolayer with Matrigel. Reasoning: This extracellular matrix forces the cells to polarize, re-establishing the functional efflux transporters required for accurate Phase II metabolite clearance.

  • Dosing: Incubate the cells with 1 µM of the piperidine ethanol derivative in Williams' E medium.

  • Sampling & Quenching: Collect 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Reasoning: Ice-cold acetonitrile halts enzymatic activity to prevent ex vivo degradation, while the internal standard normalizes ionization fluctuations during mass spectrometry.

  • Quantification: Centrifuge at 10,000 × g for 10 min. Analyze the supernatant via LC-MS/MS to calculate

    
    .
    

SCHH_Workflow Step1 1. Cryopreserved Human Hepatocytes Step2 2. Thaw & Resuspend (InVitroGRO-HT, 37°C) Step1->Step2 Step3 3. Plate Cells (Sandwich Culture) Step2->Step3 Step4 4. Dose Incubation (Test Compounds) Step3->Step4 Step5 5. LC-MS/MS Quench & Quantify Step4->Step5 Step6 6. Calculate Intrinsic Clearance (CL_int) Step5->Step6

Fig 2. Self-validating SCHH workflow for intrinsic clearance determination.

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

Causality: To validate oral bioavailability (


) and tissue distribution, an in vivo model is mandatory. Cassette dosing is strictly avoided here because piperidine derivatives can competitively inhibit CYP enzymes, which would artificially skew the clearance data of co-administered compounds.
  • Administration: Administer the compound to male Sprague-Dawley rats via intravenous (IV, 1 mg/kg in 5% DMSO/95% saline) or oral (PO, 10 mg/kg in 0.5% methylcellulose) routes using discrete dosing cohorts.

  • Blood Sampling: Draw 200 µL of blood via jugular vein cannulation at pre-defined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) into K2EDTA tubes.

  • Plasma Separation: Centrifuge blood at 3000 × g for 10 min at 4°C. Reasoning: Processing at 4°C minimizes the degradation of potentially unstable Phase II glucuronide metabolites back into the parent drug.

  • Data Analysis: Calculate non-compartmental PK parameters (AUC,

    
    , 
    
    
    
    ,
    
    
    ) using industry-standard software (e.g., Phoenix WinNonlin).

ADME & Toxicity Considerations

When selecting a piperidine ethanol scaffold, researchers must weigh the intended target against inherent ADMET liabilities:

  • Polymorphic Metabolism: N-substituted piperidine ethanols are highly sensitive to CYP2D6 genetic polymorphisms. Poor metabolizers (PMs) will exhibit drastically higher Area Under the Curve (AUC) metrics compared to extensive metabolizers (EMs), necessitating strict dose-reduction protocols in clinical settings [1].

  • Hepatotoxicity: Drug-induced liver injury (DILI) is a known risk for highly lipophilic tertiary amines. If a CNS indication is not required, utilizing a C-substituted 2-piperidine ethanol scaffold is recommended to reduce lipophilicity, lower hepatic burden, and improve overall safety margins [2].

References

  • Title: Pharmacokinetics of sabeluzole and dextromethorphan oxidation capacity in patients with severe hepatic dysfunction and healthy volunteers Source: British Journal of Clinical Pharmacology (via PubMed Central) URL: [Link]

  • Title: Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: WO2014170786A1 - N-piperidin-3-ylbenzamide derivatives for treating cardiovascular diseases Source: Google Patents URL

Comparative Guide: Synthetic Pathways & Intermediate Quality in Pioglitazone Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thiazolidinedione Challenge

Pioglitazone, a selective PPAR-γ agonist, remains a cornerstone in Type 2 diabetes management. However, its synthesis is chemically sensitive due to the lability of the thiazolidinedione (TZD) ring and the stringent purity requirements regarding genotoxic impurities (GTIs).

This guide objectively compares the two dominant synthetic strategies—Classical Knoevenagel Condensation (Route A) and Catalytic Reductive Coupling (Route B) —focusing on the critical intermediates that define yield, purity, and scalability. We analyze the causality between intermediate quality and final API (Active Pharmaceutical Ingredient) performance.

Pathway Analysis: Strategic Comparison

Route A: The Classical Knoevenagel Pathway (Industry Standard)

This route relies on the convergence of two key fragments: the Pyridine-Ether-Aldehyde and the TZD Ring .

  • Mechanism: Nucleophilic substitution followed by condensation and hydrogenation.

  • Key Intermediate: 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde (Int-2 ).[1]

  • Critical Control Point: The reduction of the benzylidene double bond (Step 4). Incomplete reduction leads to Didehydropioglitazone (DHP) , a major process impurity.[2]

Route B: The "Green" Catalytic Variation

Recent process improvements focus on replacing high-pressure hydrogenation with chemoselective reduction agents to improve safety and atom economy.

  • Mechanism: Uses Cobalt(II)-catalyzed borohydride reduction or microreactor flow chemistry.

  • Advantage: Higher selectivity, reduced metal waste, and avoidance of high-pressure hydrogen gas.

Comparative Data Matrix
MetricRoute A (Classical Batch)Route B (CoCl₂/NaBH₄ Catalytic)
Primary Solvent Toluene / EthanolMethanol / DMF / Water
Key Reagents H₂ / Pd-C (10%)NaBH₄ / CoCl₂ / Dimethylglyoxime
Yield (Step 3) 75 - 82%88 - 92%
DHP Impurity High Risk (>0.1% if unoptimized)Low Risk (<0.05%)
Scalability High (Standard Reactors)Moderate (Exothermic control needed)
Atom Economy Moderate (Heavy metal waste)High (Catalytic turnover)

Deep Dive: Characterization of Critical Intermediates

The quality of the final API is predetermined by the purity of these three intermediates.

Intermediate 1: 2-(5-ethylpyridin-2-yl)ethanol[1][2]
  • Role: The "Anchor" of the lipophilic tail.

  • Quality Marker: Must be free of 5-ethyl-2-vinylpyridine , a dehydration byproduct formed during precursor synthesis.[2]

  • Validation: GC-MS purity >99.5% is required before proceeding to etherification.

Intermediate 2: 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde[1][2][3][4]
  • Role: The "Linker" intermediate.

  • Synthesis Insight: The choice of leaving group on the pyridine ethanol (Mesylate vs. Tosylate vs. Chloride) dictates the impurity profile.

    • Recommendation: Use Methanesulfonyl chloride (MsCl) . It offers a faster reaction rate than Tosyl chloride, reducing the thermal window for side reactions.

  • Impurity Alert: "Dimer" formation occurs if the stoichiometry is not strictly controlled (excess base causes self-condensation of the aldehyde).

Intermediate 3: 5-{4-[2-(5-ethylpyridin-2-yl)ethoxy]benzylidene}-2,4-thiazolidinedione[1][2]
  • Role: The "Precursor" (Unsaturated Pioglitazone).

  • Physical State: Yellow crystalline solid.

  • Process Control: The color intensity correlates with purity; dark orange indicates oxidation or polymerization byproducts.

  • Solubility: Poor in ethanol, soluble in hot DMF. This solubility differential is exploited for purification.

Visualizing the Synthetic Logic

The following diagram illustrates the retrosynthetic breakdown and the forward process flow, highlighting the divergence between the classical and catalytic routes.

Pioglitazone_Synthesis Start1 2-(5-ethylpyridin-2-yl)ethanol (Starting Material) Int_Mesylate Mesylate Intermediate (Activated Alcohol) Start1->Int_Mesylate MsCl / TEA Start2 4-Hydroxybenzaldehyde Start3 2,4-Thiazolidinedione (TZD Ring) Int_Aldehyde Int-2: Ether-Aldehyde (Linker Formed) Int_Mesylate->Int_Aldehyde + Start2 / K2CO3 Int_Benzylidene Int-3: Benzylidene Pioglitazone (Unsaturated Precursor) Int_Aldehyde->Int_Benzylidene + Start3 / Piperidine (Knoevenagel) RouteA Route A: Hydrogenation (H2 / Pd-C, High Pressure) Int_Benzylidene->RouteA RouteB Route B: Catalytic Reduction (NaBH4 / CoCl2) Int_Benzylidene->RouteB Impurity Impurity Risk: Didehydropioglitazone (DHP) Int_Benzylidene->Impurity Incomplete Reduction Final Pioglitazone HCl (Final API) RouteA->Final Standard Yield (~75%) RouteB->Final High Yield (~90%)

Figure 1: Comparative process flow for Pioglitazone synthesis, highlighting the divergence at the reduction step.

Experimental Protocol: Self-Validating Systems

This protocol details the Catalytic Reduction (Route B) of Intermediate 3. This method is selected for its superior specificity and reduced safety hazards compared to high-pressure hydrogenation.

Objective

Synthesis of Pioglitazone base from 5-{4-[2-(5-ethylpyridin-2-yl)ethoxy]benzylidene}-2,4-thiazolidinedione.[1][2][3]

Materials
  • Substrate: Benzylidene Intermediate (Int-3)

  • Catalyst: Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O)

  • Ligand: Dimethylglyoxime (DMG)

  • Reductant: Sodium Borohydride (NaBH₄)[1]

  • Solvent: Methanol/THF mixture (1:1)

Step-by-Step Methodology
  • Complex Formation (In-Situ):

    • In a round-bottom flask, dissolve CoCl₂·6H₂O (0.05 eq) and Dimethylglyoxime (0.15 eq) in Methanol.

    • Observation: The solution should turn a deep blue/purple, indicating the formation of the cobaloxime complex.

    • Why: This complex acts as the electron transfer mediator, mimicking biological B12-dependent enzymes.

  • Substrate Addition:

    • Add the Benzylidene Intermediate (1.0 eq) and THF to the catalyst solution.

    • Ensure the system is nitrogen-purged to prevent deactivation of the active hydride species.

  • Controlled Reduction:

    • Cool the mixture to 0–5°C.

    • Add NaBH₄ (3.0 eq) portion-wise over 30 minutes.

    • Caution: Exothermic reaction with hydrogen evolution. Maintain temperature <10°C to prevent over-reduction or ring opening.

  • Self-Validation Checkpoint:

    • TLC Monitoring: Mobile phase (Toluene:Ethyl Acetate 4:1).

    • Success Criteria: Disappearance of the yellow fluorescent spot (Starting Material) and appearance of a UV-active, non-fluorescent spot (Product). If yellow fluorescence persists, the reduction is incomplete.

  • Quench and Isolation:

    • Quench with dilute acetic acid (pH 6).

    • Concentrate solvent and precipitate with water.

    • Recrystallize from Ethanol/DMF.

Expected Results
  • Yield: 88–92%

  • Purity (HPLC): >99.5%[4]

  • DHP Content: <0.05%

References

  • Synthesis and impurities of Pioglitazone

    • Title: Structural characterization of impurities in pioglitazone.[2][5][6]

    • Source: Pharmazie (PubMed), 2004.[5][7]

    • URL:[Link]

  • Green Chemistry Approaches

    • Title: Improved and Greener Process for Pioglitazone and Its Pharmaceutically Acceptable Salts.
    • Source: ResearchGate (Chemical Engineering Research and Design), 2025.
    • URL:[Link]

  • Photocatalytic Alternatives

    • Title: Sustainable Photocatalytic Synthesis of Glitazones via Riboflavin Tetraacet
    • Source: The Journal of Organic Chemistry (ACS), 2025.
    • URL:[Link]

  • Retrosynthetic Analysis

    • Title: Rational Synthesis Design of a Potent Anti-Diabetic Therapeutic 'Pioglitazone' Using Retrosynthetic Analysis.[1][8]

    • Source: Journal of Chemical and Pharmaceutical Research, 2012.[2]

    • URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.